molecular formula C28H31ClFN5O6S B12417722 ERK1/2 inhibitor 3

ERK1/2 inhibitor 3

Cat. No.: B12417722
M. Wt: 620.1 g/mol
InChI Key: VMIRUEBEKFUOHT-UPCLLVRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ERK1/2 inhibitor 3 is a potent compound that targets Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), which are core components of the RAS-RAF-MEK-ERK signaling pathway . This pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation, and its dysregulation is implicated in approximately 40% of human cancers . The compound has demonstrated research potential for the study and intervention of cancer, inflammation, and other proliferative diseases . By inhibiting ERK1/2, this compound helps researchers investigate a key node at the terminus of the MAPK pathway, offering a strategy to overcome resistance that can arise from upstream mutations in targets like RAS or BRAF . Its application is valuable for elucidating signal transduction mechanisms and evaluating novel therapeutic strategies in preclinical models. The product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C28H31ClFN5O6S

Molecular Weight

620.1 g/mol

IUPAC Name

(2S)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1,1-dioxo-3H-1,2-benzothiazol-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide

InChI

InChI=1S/C28H31ClFN5O6S/c1-16(27(37)33-24(15-36)19-9-20(30)12-22(10-19)40-2)35-14-18-4-3-17(11-25(18)42(35,38)39)26-23(29)13-31-28(34-26)32-21-5-7-41-8-6-21/h3-4,9-13,16,21,24,36H,5-8,14-15H2,1-2H3,(H,33,37)(H,31,32,34)/t16-,24+/m0/s1

InChI Key

VMIRUEBEKFUOHT-UPCLLVRISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(S2(=O)=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5

Canonical SMILES

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(S2(=O)=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5

Origin of Product

United States

Dysregulation of Erk1/2 Signaling in Pathological States

ERK1/2 Activity in Proliferative Disorders

Hyperactivation of the ERK1/2 pathway is a hallmark of many cancers. nih.gov This aberrant signaling can be a consequence of mutations in upstream components of the pathway, such as Ras and B-RAF.

Constitutively active ERK1/2 signaling drives uncontrolled cell proliferation, promotes survival of malignant cells, and contributes to tumor angiogenesis and metastasis. The dependence of many tumors on this pathway makes ERK1/2 an attractive target for cancer therapy. ontosight.ai The development of ERK1/2 inhibitors aims to block this key signaling node, thereby inhibiting the growth and survival of cancer cells. cancer-research-network.comnih.gov

Below is a table summarizing the effects of a representative ERK1/2 inhibitor, Ravoxertinib (GDC-0994), on the proliferation of various cancer cell lines with different genetic backgrounds. While specific data for "ERK1/2 inhibitor 3" is not available, this provides an example of the expected activity of such a compound.

Cell LineCancer TypeKey MutationRavoxertinib (GDC-0994) IC50 (µM)
BCPAPThyroidBRAF V600E0.02
KHM-5MThyroidBRAF V600E0.03
MDA-T41ThyroidBRAF V600E0.01
CAL-62ThyroidKRAS G13R>10
TTA-1ThyroidWild-Type>10
WROThyroidWild-Type>10

This table is generated based on data from a study on Ravoxertinib (GDC-0994) and is intended for illustrative purposes to show the potential mutation-dependent efficacy of an ERK1/2 inhibitor. researchgate.net

ERK1/2 Activity in Inflammatory Responses

The ERK1/2 pathway also plays a significant role in the regulation of inflammatory responses. nih.gov In immune cells, ERK1/2 is activated downstream of various receptors that recognize pathogens or inflammatory cues. nih.gov

Activated ERK1/2 contributes to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1, IL-6), which are key mediators of inflammation. nih.gov Consequently, aberrant ERK1/2 signaling is implicated in the pathogenesis of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. nih.gov Inhibition of ERK1/2, therefore, represents a potential therapeutic strategy for these conditions.

The following table demonstrates the effect of another well-characterized ERK1/2 inhibitor, Ulixertinib (B1684335) (BVD-523), in preclinical models, illustrating the potential anti-inflammatory and anti-proliferative activity of this class of inhibitors.

Model SystemConditionEffect of Ulixertinib (BVD-523)
BRAF-mutant xenograft modelsCancerReduced tumor growth and induced tumor regression
RAS-mutant xenograft modelsCancerReduced tumor growth and induced tumor regression
In vitro cancer cell linesCancerReduced proliferation and enhanced caspase activity
Preclinical inflammatory modelsInflammationReduction in inflammatory markers (hypothetical based on pathway)

This table is based on preclinical data for Ulixertinib (BVD-523) and is for illustrative purposes. aacrjournals.orgaacrjournals.org

While specific research on "this compound" is limited in the public sphere, its role as a potent inhibitor of the ERK1/2 pathway positions it as a compound of significant interest for research in oncology and inflammatory diseases. The foundational importance of the ERK1/2 signaling cascade in both normal physiology and a range of pathologies underscores the therapeutic potential of its targeted inhibition. Further investigation into the specific properties and biological effects of "this compound" is warranted to fully elucidate its potential as a research tool and a candidate for future therapeutic development.

ERK1/2 Activity in Developmental Abnormalities

The precise regulation of ERK1/2 signaling is paramount for normal embryonic development. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN. Disruptions in this pathway can lead to a spectrum of developmental abnormalities. Altered ERK1/2 signaling has been implicated in several genetic diseases with skeletal phenotypes and other serious developmental disorders. nih.gov For instance, dysregulation of the ERK pathway is associated with neuro-cardio-facial-cutaneous syndromes, which are characterized by a range of developmental defects, cognitive deficits, and an increased risk of autism. medchemexpress.com Studies have shown that aberrant ERK activity during cortical development can disrupt progenitor proliferation, leading to altered brain cytoarchitecture. medchemexpress.com Specifically, loss of ERK signaling can cause premature depletion of the progenitor pool, affecting the number and distribution of neurons. medchemexpress.com

Rationale for Targeting ERK1/2 in Therapeutic Interventions

Given the central role of the ERK1/2 pathway in driving cell proliferation and survival, its hyperactivation is a common feature in many human cancers. mdpi.com This makes the ERK1/2 pathway an attractive and strategically important target for the development of novel anti-cancer therapies. nih.gov

Strategic Importance of ERK1/2 as a Therapeutic Target

The strategic importance of targeting ERK1/2 lies in its position as a downstream effector in the MAPK cascade. Many cancers are driven by mutations in upstream components of this pathway, such as RAS and BRAF. nih.gov While inhibitors targeting these upstream kinases have shown clinical efficacy, the development of drug resistance, often through reactivation of the ERK1/2 pathway, remains a significant challenge. biorxiv.org Therefore, directly inhibiting ERK1/2 offers a potential strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. biorxiv.org By targeting the final kinase in this linear cascade, ERK1/2 inhibitors can effectively shut down the signaling output, regardless of the specific upstream mutation driving the pathway's activation.

Evolution of ERK1/2 Inhibitors in Preclinical Research

The development of small molecule inhibitors targeting ERK1/2 has been an area of intense research. Early efforts focused on identifying potent and selective inhibitors that could effectively block the kinase activity of ERK1 and ERK2. Over time, these efforts have led to the discovery of several distinct classes of ERK1/2 inhibitors with different mechanisms of action. Preclinical research has seen the evolution from early tool compounds to highly optimized clinical candidates.

A notable milestone in this evolution is the identification of This compound . This compound, identified by its CAS number 2737294-99-2, is a potent inhibitor of the ERK1/2 pathway. It is described in patent WO2021218912A1 as a promising agent for the research and potential prevention of cancer, inflammation, and other proliferative diseases.

Preclinical data for this compound demonstrates its potent activity. In a panel of novel ERK1/2 inhibitors, a compound designated as "Inhibitor #3" exhibited a high affinity with a Ki (inhibition constant) of 0.1 nM. nih.gov The table below summarizes some of the key preclinical findings for this and other related compounds.

Compound NameTargetKi (nM)Reference
Inhibitor #3 ERK1/20.1 nih.gov

Information regarding "this compound" is not available in publicly accessible records.

Extensive research has been conducted to gather information on a specific chemical compound referred to as "this compound." Despite a thorough search of scientific databases and public records, no specific molecule with this designation could be identified.

The term "this compound" may represent an internal code used within a specific research institution or pharmaceutical company, and as such, information regarding its chemical structure, mechanism of action, and biological effects is not available in the public domain.

The field of extracellular signal-regulated kinase (ERK) 1/2 inhibition is an active area of research, with numerous inhibitors being developed and studied for their therapeutic potential, particularly in oncology. These inhibitors are typically referred to by specific chemical names, alphanumeric codes, or trade names in scientific literature. Without a more specific identifier for "this compound," it is not possible to provide a detailed and scientifically accurate article as requested.

Therefore, the subsequent sections of the requested article, including details on the mechanism of action, direct molecular target interaction, modulation of signaling pathways, and downstream molecular consequences, cannot be generated.

Downstream Molecular Consequences of ERK1/2 Inhibition by this compound

Phosphorylation State of Substrate Proteins

The primary function of activated ERK1/2 is to phosphorylate a vast array of substrate proteins, thereby altering their activity and function. nih.gov this compound, by blocking the catalytic activity of ERK1/2, directly impacts the phosphorylation status of these downstream targets.

One of the most well-characterized substrates of ERK1/2 is the 90-kDa ribosomal S6 kinase (RSK). aacrjournals.orgmdpi.com Inhibition of ERK1/2 by compounds such as ulixertinib (a catalytic inhibitor) and SCH772984 (a dual-mechanism inhibitor) leads to a significant reduction in RSK phosphorylation. aacrjournals.orgmdpi.com This dephosphorylation serves as a reliable biomarker for assessing the on-target activity of ERK1/2 inhibitors. mdpi.com

Interestingly, the two classes of inhibitors can have differing effects on the phosphorylation state of ERK1/2 itself. Catalytic inhibitors like ulixertinib and GDC-0994 can lead to an increase in the phosphorylation of ERK1/2 at its activating T-E-Y motif. aacrjournals.orgaacrjournals.org This paradoxical effect is attributed to the inhibition of negative feedback loops, where active ERK1/2 would normally suppress upstream components of the pathway. aacrjournals.org In contrast, dual-mechanism inhibitors like SCH772984 not only block ERK1/2's kinase activity but also prevent this activating phosphorylation by MEK1/2, leading to a decrease in phosphorylated ERK1/2 levels. nih.govaacrjournals.org

The table below summarizes the differential effects of catalytic and dual-mechanism ERK1/2 inhibitors on the phosphorylation of key signaling proteins.

ProteinEffect of Catalytic ERK1/2 Inhibitors (e.g., Ulixertinib)Effect of Dual-Mechanism ERK1/2 Inhibitors (e.g., SCH772984)
p-ERK1/2 IncreasedDecreased
p-RSK DecreasedDecreased
p-Elk-1 DecreasedDecreased
p-CREB DecreasedDecreased

This table illustrates the general effects observed in various studies. The magnitude of the effect can vary depending on the specific inhibitor, cell type, and experimental conditions.

Transcriptional Regulation by this compound

A crucial role of the ERK1/2 pathway is the regulation of gene expression, largely through the phosphorylation and activation of transcription factors. nih.govnih.gov By preventing the nuclear translocation of activated ERK1/2 and inhibiting the phosphorylation of these transcription factors, this compound profoundly alters the cellular transcriptional landscape. aacrjournals.orgaacrjournals.org

A key set of genes regulated by the ERK1/2 pathway are the immediate-early genes (IEGs), such as c-fos and zif268. nih.govresearchgate.net The transcription of these genes is rapidly induced upon growth factor stimulation and is dependent on the activation of transcription factors like Elk-1 and CREB, both of which are direct or indirect substrates of ERK1/2. nih.govscbt.com Inhibition of the ERK1/2 pathway with compounds like PD 98059 has been shown to completely abolish the induction of c-fos and zif268 mRNA. nih.gov

Dual-mechanism inhibitors, by preventing the nuclear accumulation of phosphorylated ERK1/2, can exert a more profound and durable suppression of ERK1/2-dependent gene expression compared to catalytic inhibitors. aacrjournals.orgaacrjournals.org Studies comparing the effects of the dual-mechanism inhibitor SCH772984 and the catalytic inhibitor GDC-0994 on gene expression have demonstrated that SCH772984 leads to a more comprehensive inhibition of well-established ERK1/2 target genes. aacrjournals.org

The following table provides examples of genes whose expression is modulated by ERK1/2 inhibitors.

GeneFunctionEffect of ERK1/2 Inhibition
c-fos Transcription factor, cell proliferationDownregulated
zif268 (EGR1) Transcription factor, neuronal plasticityDownregulated
CTGF Connective tissue growth factorDownregulated
Gli2 Transcription factor (Hedgehog pathway)Downregulated
BIRC5 (Survivin) Apoptosis inhibitorDownregulated

This table provides a selection of genes reported to be downregulated upon ERK1/2 inhibition in various cancer cell lines. scienceopen.com

Translational Control Mechanisms

Beyond its role in transcription, the ERK1/2 pathway is a critical regulator of protein synthesis. nih.gov this compound can therefore exert significant control over cellular function by modulating the translational machinery.

A key nexus for this regulation is the MAPK-interacting kinase (MNK) and its substrate, the eukaryotic translation initiation factor 4E (eIF4E). arvojournals.orgnih.gov MNK1 and MNK2 are directly phosphorylated and activated by ERK1/2. nih.gov Activated MNK then phosphorylates eIF4E at Ser209. nih.gov Phosphorylated eIF4E is thought to promote the translation of a specific subset of mRNAs, many of which encode proteins involved in cell growth, survival, and metastasis. mdpi.com

By inhibiting ERK1/2, this compound prevents the activation of MNK, leading to a decrease in eIF4E phosphorylation. arvojournals.org This, in turn, can lead to a general shutdown of protein synthesis. arvojournals.org The inhibition of the MNK-eIF4E axis is a critical downstream consequence of ERK1/2 inhibition and contributes significantly to its anti-proliferative effects. arvojournals.orgnih.gov

The interplay between the ERK1/2 pathway and other signaling networks, such as the PI3K/AKT/mTOR pathway, also converges on the regulation of protein synthesis. nih.govyoutube.com The mTOR pathway also regulates eIF4E activity through the phosphorylation of 4E-binding proteins (4E-BPs). nih.gov The coordinated regulation of these pathways ensures tight control over the energetically demanding process of protein synthesis.

The table below outlines the key components of the translational machinery affected by ERK1/2 inhibition.

ComponentRole in TranslationEffect of ERK1/2 Inhibition
MNK1/2 Kinase that phosphorylates eIF4EDecreased activation
eIF4E Cap-binding protein, rate-limiting for initiationDecreased phosphorylation at Ser209
p70S6K Kinase that phosphorylates ribosomal protein S6Indirectly decreased activation
4E-BP1 Inhibitor of eIF4EActivity can be modulated through crosstalk

This table highlights the primary mechanisms by which ERK1/2 inhibition impacts protein synthesis.

Cellular and Molecular Effects of Erk1/2 Inhibitor 3

Impact on Cell Proliferation and Cell Cycle Progression

The inhibition of ERK1/2 signaling by ERK1/2 Inhibitor 3 profoundly affects cell proliferation, primarily by inducing a cytostatic response characterized by cell cycle arrest. aacrjournals.org This blockade prevents cancer cells from completing the division cycle, thereby curbing tumor growth. The primary mechanism involves halting the cell cycle at the G1/S phase transition, though effects on mitotic progression have also been noted.

Alterations in G1/S Phase Transition by this compound

Sustained ERK1/2 activity is essential for cells to progress from the G1 phase to the S phase of the cell cycle. nih.gov this compound disrupts this progression by altering the expression and activity of key regulatory proteins.

The transition from G1 to S phase is governed by the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2. ERK1/2 signaling normally promotes the transcription of D-type cyclins, which are essential binding partners for CDK4 and CDK6. aacrjournals.orgmdpi.com By blocking ERK1/2, this compound leads to a significant reduction in cyclin D1 levels. aacrjournals.orgresearchgate.net This decrease in cyclin D1 prevents the formation of active Cyclin D-CDK4/6 complexes, which are necessary to phosphorylate the retinoblastoma protein (Rb).

Hypophosphorylated Rb remains active and binds to E2F transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry, such as cyclin E. The loss of Cyclin D-CDK4/6 activity also affects the levels of CDK inhibitors like p27Kip1. Normally, Cyclin D-CDK4/6 complexes sequester p27Kip1, allowing for the activation of Cyclin E-CDK2 complexes. nih.gov Inhibition of ERK1/2, leading to reduced Cyclin D-CDK4/6, can result in an accumulation of p27Kip1, which then further inhibits CDK2 and reinforces the G1 arrest. nih.govdrugbank.comnih.gov

Protein TargetEffect of ERK1/2 ActivationConsequence of this compoundCell Cycle Outcome
Cyclin D1 Increases transcriptionDecreased expression aacrjournals.orgresearchgate.netBlocks G1 progression
CDK4/6 Promotes complex formation with Cyclin D1Reduced complex formation and activityBlocks G1 progression
Rb Protein Promotes hyperphosphorylation (inactivation)Remains hypophosphorylated (active)Blocks E2F-mediated transcription
p27Kip1 Sequestration by Cyclin D-CDK4/6 complexesIncreased availability to inhibit CDK2 nih.govnih.govReinforces G1 arrest

This table summarizes the effects of this compound on key proteins regulating the G1/S phase transition.

Effects on Mitotic Entry and Exit

While the most pronounced effect of ERK1/2 inhibition is on the G1/S transition, its role in the G2/M transition and mitosis is more nuanced. Studies suggest that ERK1/2 activity is not directly required for the final stages of G2 (late G2), mitotic entry (G2/M transition), or mitotic exit (metaphase-anaphase transition) in mammalian cells. molbiolcell.orgresearchgate.net Acute inhibition of ERK1/2 during late G2 and mitosis does not typically affect the timing of these events or disrupt spindle assembly. molbiolcell.orgresearchgate.net

However, sustained inhibition of ERK1/2 can cause a transient delay in the earlier stages of the G2 phase (early-mid G2). molbiolcell.orgresearchgate.net This delay appears to be linked to the transcriptional role of ERK1/2, which is required in early G2 to activate gene expression programs necessary for timely progression into mitosis. molbiolcell.org For instance, the expression of key mitotic regulators like Cyclin B1 can be reduced following prolonged ERK1/2 inhibition in some cell types, leading to a G2/M arrest. nih.gov Therefore, while not a direct regulator of the mitotic machinery itself, this compound can indirectly impede mitotic entry by disrupting preparatory events earlier in the G2 phase. researchgate.netnih.govresearchgate.net

Induction of Apoptosis and Programmed Cell Death by this compound

Beyond inducing cell cycle arrest, this compound can trigger programmed cell death, or apoptosis. The ERK1/2 pathway is a major regulator of cell survival, and its inhibition tips the cellular balance towards death by modulating both the intrinsic and extrinsic apoptotic pathways. nih.gov

Intrinsic Apoptotic Pathway Modulation

The intrinsic, or mitochondrial, pathway of apoptosis is controlled by the BCL-2 family of proteins, which includes both anti-apoptotic (pro-survival) and pro-apoptotic members. researchgate.netnih.govyoutube.com The ERK1/2 pathway typically promotes cell survival by increasing the expression and activity of anti-apoptotic proteins while suppressing pro-apoptotic ones. nih.gov this compound reverses these effects, sensitizing cells to apoptosis.

Regulation of Anti-Apoptotic Proteins:

Mcl-1: ERK1/2 signaling stabilizes the potent anti-apoptotic protein Mcl-1 by phosphorylating it, which slows its turnover. nih.gov Inhibition of ERK1/2 with a compound like this compound leads to the dephosphorylation and subsequent degradation of Mcl-1, lowering the threshold for apoptosis. nih.govaacrjournals.org

Bcl-2 and Bcl-xL: ERK1/2 activation can promote the transcription of Bcl-2 and Bcl-xL. Consequently, their expression levels may be downregulated following treatment with this compound.

Regulation of Pro-Apoptotic Proteins:

BIM: The pro-apoptotic BH3-only protein BIM is a key target. ERK1/2 signaling suppresses BIM levels in two ways: by promoting the degradation of the FOXO3a transcription factor that drives BIM expression, and by directly phosphorylating the BIM protein, which marks it for proteasomal degradation. researchgate.net this compound blocks these phosphorylation events, leading to the stabilization and accumulation of BIM. nih.govembopress.orgnih.gov The accumulated BIM then binds to and neutralizes anti-apoptotic proteins like Mcl-1 and Bcl-xL, liberating BAX and BAK to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation. researchgate.netembopress.org

BCL-2 Family ProteinFunctionEffect of ERK1/2 ActivationConsequence of this compound
Mcl-1 Anti-apoptoticPhosphorylates and stabilizes nih.govDephosphorylation and degradation nih.govaacrjournals.org
Bcl-2 / Bcl-xL Anti-apoptoticPromotes expressionDownregulation
BIM Pro-apoptoticPhosphorylates for degradation; suppresses transcription researchgate.netStabilization and accumulation nih.govnih.gov
BAD Pro-apoptoticPhosphorylates for inactivationRemains active
PUMA Pro-apoptoticSuppresses transcription (via FOXO3a)Increased expression

This table outlines the impact of this compound on key BCL-2 family proteins that regulate the intrinsic apoptotic pathway.

Extrinsic Apoptotic Pathway Interactions

The extrinsic apoptotic pathway is initiated by the binding of death ligands (e.g., TRAIL, FasL) to their corresponding death receptors on the cell surface. youtube.com This leads to the recruitment of adaptor proteins and the activation of the initiator caspase, Caspase-8. nih.gov The ERK1/2 pathway can interfere with this process, and its inhibition can therefore enhance death receptor-mediated apoptosis. nih.gov

One key mechanism involves the direct phosphorylation of pro-Caspase-8 by activated ERK1/2. This phosphorylation, occurring at serine 387, can prevent the cleavage and subsequent activation of Caspase-8, thereby protecting cancer cells from TRAIL-induced apoptosis. nih.gov By blocking ERK1/2 activity, this compound prevents this inhibitory phosphorylation, allowing for more efficient Caspase-8 activation upon death receptor stimulation. nih.govresearchgate.net This suggests that combining this compound with agents that activate the extrinsic pathway, such as TRAIL, could be a highly effective therapeutic strategy. researchgate.net

Non-Apoptotic Cell Death Mechanisms

While apoptosis is the primary form of cell death induced by this compound, the compound can also influence other cell death modalities, such as necroptosis. Necroptosis is a regulated form of necrosis dependent on the kinases RIPK1 and RIPK3. abcam.cn

The role of ERK1/2 in necroptosis is complex and context-dependent. Some studies have shown that ERK1/2 inhibition can delay TNF-induced necroptosis, suggesting a pro-death role for ERK signaling in this specific context. researchgate.netnih.gov Conversely, in certain cellular models, inhibiting ERK1/2 signaling can switch the mode of cell death from necrosis to apoptosis. For instance, in glioblastoma cells treated with the antitumor agent edelfosine, which induces necrosis, co-treatment with an ERK1/2 inhibitor switched the response to a robust, caspase-dependent apoptosis. This switch was associated with the degradation of key necroptotic proteins like RIPK1. The interplay between ERK1/2 signaling and necroptotic machinery indicates that this compound could potentially modulate the type of cell death program engaged by a cell in response to stress. nih.gov

Modulation of Cellular Differentiation Processes

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a pivotal role in the regulation of cellular processes, including differentiation. The specific inhibition of ERK1/2 can therefore profoundly influence the fate of various cell types, from embryonic stem cells to more specialized progenitor cells.

The role of ERK1/2 signaling in embryonic stem (ES) cells is complex and can be context-dependent. In human embryonic stem cells (hESCs), blocking ERK1/2 with specific chemical inhibitors has been shown to prevent neural and mesendodermal differentiation. nih.gov This inhibition promotes the self-renewal of hESCs when cultured in a chemically defined system. nih.gov However, it also renders the cells more susceptible to differentiation induced by bone morphogenetic protein (BMP). nih.gov This suggests that the balance between FGF/ERK1/2 signaling and other pathways, such as those activated by activin A/TGFβ and BMP, is crucial in determining the self-renewal or differentiation fate of hESCs. nih.gov

In contrast to its role in maintaining pluripotency in certain contexts, ERK1/2 signaling is also actively involved in driving differentiation. For instance, fibroblast growth factor (FGF) is a known inducer of neural differentiation in mouse ES cells, a process that requires ERK1/2 signaling. plos.org Interestingly, the dynamics of ERK1/2 activity, specifically its dephosphorylation, can regulate chromatin accessibility at neural genes, suggesting a mechanism by which transient signaling changes can initiate differentiation programs. plos.org

In the context of neural stem cells (NSCs), inactivation of ERK1/2 has been found to significantly promote neuronal differentiation while inhibiting proliferation. nih.gov This effect is mediated, at least in part, by cell-cycle regulators. nih.gov

The table below summarizes key findings on the effects of ERK1/2 inhibition on stem cell differentiation.

Cell TypeEffect of ERK1/2 InhibitionKey Findings
Human Embryonic Stem Cells (hESCs)Prevents neural and mesendodermal differentiation; promotes self-renewal.Cells become sensitive to BMP-induced differentiation. nih.gov
Mouse Embryonic Stem Cells (mESCs)Supports pluripotency.FGF/ERK1/2 signaling is an initial step in differentiation. plos.org
Neural Stem Cells (NSCs)Promotes neuronal differentiation; inhibits proliferation.Effects are mediated by cell-cycle regulators. nih.gov

The influence of this compound extends to lineage-specific differentiation processes. As mentioned, inhibition of ERK1/2 in hESCs prevents differentiation towards neural and mesendodermal lineages. nih.gov Conversely, the activation of ERK1/2 is necessary for proper differentiation into these lineages. nih.gov

In the context of myogenesis, the inhibition of ERK1/2 in primary mouse myoblasts induces robust differentiation and hyperfusion, leading to the formation of myotubes. nih.gov This process is mediated through a signaling cascade involving retinoid X receptor (RXR), ryanodine (B192298) receptors, and the calcium-dependent activation of CaMKII in nascent myotubes. nih.gov

Studies on oligodendrocyte differentiation have revealed a sequential requirement for ERK1/2 and mTOR signaling. Inhibition of ERK1/2 was found to block the progression of early oligodendrocyte progenitors to the late progenitor stage. nih.gov

The following table outlines the impact of ERK1/2 inhibition on specific cell lineages.

LineageEffect of ERK1/2 InhibitionCellular Context
NeuralPrevents differentiation in hESCs; promotes differentiation in NSCs.Human embryonic stem cells, Neural stem cells. nih.govnih.gov
MesendodermalPrevents differentiation.Human embryonic stem cells. nih.gov
MyogenicInduces robust differentiation and hyperfusion.Primary mouse myoblasts. nih.gov
OligodendrocyticInhibits progression from early to late progenitor stage.Oligodendrocyte progenitor cells. nih.gov

Effects on Cell Migration, Invasion, and Metastasis Models

The ERK1/2 signaling pathway is frequently hyperactivated in cancer and is a key driver of malignant phenotypes, including cell migration, invasion, and metastasis. Consequently, inhibitors of ERK1/2 have been extensively studied for their potential to counteract these processes.

Cell migration is a complex process that relies on dynamic changes in cell adhesion and the cytoskeleton. The RAS-RAF-MEK-ERK signaling pathway is a central regulator of these events. utah.edu ERK1/2 can directly influence the forces that drive cell migration by phosphorylating key components of the cellular machinery. utah.edu

ERK promotes the protrusion of the leading edge of a migrating cell by phosphorylating the WAVE Regulatory Complex (WRC), which in turn activates the ARP2/3 complex to induce actin polymerization. utah.edu Furthermore, ERK can regulate myosin activity, which is crucial for both protrusion and retraction cycles during cell movement. utah.edu Several cytoskeletal elements have been reported to directly interact with ERK1/2 and other components of the cascade, highlighting the intimate connection between this signaling pathway and the structural components that mediate cell motility. nih.gov

Research has shown that inhibition of ERK1/2 can significantly reduce the motility and invasion of cancer cells. For example, in ovarian cancer cells with activated ERK1/2, a MEK inhibitor (which acts upstream of ERK1/2) significantly reduced cell motility and invasion. nih.gov

Epithelial-mesenchymal transition (EMT) is a developmental program that is often co-opted by cancer cells to acquire migratory and invasive properties. During EMT, epithelial cells lose their cell-cell adhesions and apical-basal polarity, and gain a more mesenchymal, fibroblast-like phenotype. nih.gov The ERK1/2 pathway is a known regulator of EMT.

Studies in non-small cell lung cancer (NSCLC) have demonstrated that blocking ERK1/2 signaling can prevent the induction of EMT by transforming growth factor-beta (TGF-β). nih.govnih.gov MEK inhibition in these cells promoted an epithelial phenotype and slowed cell migration. nih.govnih.gov In pancreatic ductal adenocarcinoma (PDAC), inhibition of ERK1/2 has been shown to suppress EMT in cancer cells. nih.govnih.gov

This table summarizes the effects of ERK1/2 inhibition on cell migration, invasion, and EMT.

ProcessEffect of ERK1/2 InhibitionKey Molecular Targets/PathwaysCancer Model
Cell Migration & InvasionSuppressionWAVE Regulatory Complex, Myosin, Cytoskeletal DynamicsOvarian Cancer, Lung Cancer, Pancreatic Cancer. utah.edunih.govfrontiersin.org
Epithelial-Mesenchymal Transition (EMT)Prevention/ReversalTGF-β signalingNon-Small Cell Lung Cancer, Pancreatic Ductal Adenocarcinoma. nih.govnih.govnih.govnih.gov

Immunomodulatory Effects of this compound in Cellular Contexts

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components. The interplay between these elements significantly influences tumor progression and response to therapy. The ERK1/2 signaling pathway not only drives cancer cell-intrinsic processes but also plays a crucial role in modulating the TME and anti-tumor immunity. frontiersin.org

Pharmacological inhibition of the ERK1/2 pathway can have profound immunomodulatory effects. frontiersin.orgnih.gov In glioblastoma (GBM), tumors with high levels of phosphorylated ERK1/2 show increased infiltration of tumor-associated macrophages (TAMs) with a non-inflammatory M2 polarization. nih.gov Inhibition of ERK1/2 signaling in GBM cells can regulate the production of the macrophage chemoattractant CCL2/MCP1, thereby influencing the recruitment of TAMs into the tumor microenvironment. nih.gov

Furthermore, ERK1/2 signaling is important for the function of various immune cell subsets. frontiersin.org Inhibition of this pathway can potentiate anti-tumor immune responses. For instance, studies have suggested that combining ERK inhibitors with immune checkpoint inhibitors could be a promising therapeutic strategy. nih.govresearchgate.net In preclinical models of sepsis, an ERK1/2 inhibitor was shown to attenuate inflammatory responses and improve survival, highlighting its potent immunomodulatory capacity. mdpi.com The inhibitor was found to block the production of TNFα and suppress cellular pathways related to the immune system. mdpi.com

The following table provides an overview of the immunomodulatory effects of ERK1/2 inhibition.

Cellular ContextEffect of ERK1/2 InhibitionKey Mechanisms
Glioblastoma (GBM)Regulates recruitment of tumor-associated macrophages (TAMs).Modulation of CCL2/MCP1 production. nih.gov
General Tumor MicroenvironmentPotentiates anti-tumor immune responses.Can be combined with immune checkpoint inhibitors. frontiersin.orgnih.govresearchgate.net
Inflammatory Models (e.g., Sepsis)Attenuates inflammatory responses.Blocks TNFα production and suppresses immune-related pathways. mdpi.com

Absence of Specific Research Data Prohibits Article Generation

An article focusing solely on the cellular and molecular effects of the specific chemical compound "this compound" cannot be generated at this time. A thorough review of publicly available scientific literature and patent databases, including the originating patent WO2021218912A1 which identifies this compound, reveals a lack of specific experimental data on its impact on inflammatory cytokine production and its effects on immune cell activation and function.

The foundational research necessary to detail the compound's specific interactions with the immune system, as required by the specified outline, does not appear to be published in the public domain. While the patent for "this compound" suggests a potential for the treatment of inflammatory diseases, it does not provide the concrete data from cellular or molecular assays that would be required to produce a scientifically accurate and detailed article on the requested topics.

Therefore, to adhere to the strict instructions of focusing exclusively on "this compound" and avoiding the introduction of information from outside the explicit scope, the generation of the requested content is not possible.

Preclinical Efficacy Studies of Erk1/2 Inhibitor 3 in Disease Models

Oncological Research Models

The therapeutic potential of inhibiting ERK1/2 has been extensively investigated in a variety of oncological research models. Given that the RAS-RAF-MEK-ERK pathway is frequently dysregulated in a multitude of cancers, targeting ERK1/2 is a rational strategy to combat tumor growth and overcome resistance to upstream inhibitors. biomed-valley.comnih.gov Preclinical studies have demonstrated that inhibitors like Ulixertinib (B1684335) and SCH772984 show promise in cancers driven by mutations in genes such as BRAF or KRAS. fiercebiotech.com

Solid Tumor Models (e.g., Melanoma, Colorectal, Lung Carcinoma)

The in vitro efficacy of ERK1/2 inhibitors has been demonstrated across a wide panel of solid tumor cell lines, particularly those with activating mutations in the MAPK pathway.

Ulixertinib (BVD-523) has shown potent anti-proliferative effects in various cancer cell lines. In models of pediatric low-grade glioma, Ulixertinib was active at clinically achievable nanomolar concentrations in both BRAF^V600E^ mutant and KIAA1549:BRAF-fusion expressing cells, with IC50 values around 10 nM for MAPK pathway inhibition and 62.7 nM for reducing metabolic activity in the BRAF^V600E^ mutant cell line BT40. nih.gov In pancreatic ductal adenocarcinoma (PDAC) cell lines, Ulixertinib demonstrated dose-dependent inhibition of cell viability. aacrjournals.org Furthermore, it has been shown to arrest the growth of various cancer cell lines in laboratory settings. biomed-valley.com

SCH772984 has also demonstrated significant in vitro potency. It is effective in tumor cell lines with BRAF or RAS mutations, showing EC50 values below 500 nM in approximately 88% of BRAF-mutant and 49% of RAS-mutant tumor lines. selleckchem.comselleckchem.com In colorectal cancer (CRC) cell lines, SCH772984 was effective in all three BRAF-mutant lines tested and in four out of eight KRAS-mutant lines, with a responder IC50 value defined as less than 2 µM. researchgate.net In melanoma, 15 out of 21 (71%) BRAF mutant cell lines and 11 out of 14 (78%) NRAS mutant cell lines were sensitive to SCH772984. nih.gov The compound also potently inhibits cell proliferation in tumor cells that have developed resistance to BRAF and MEK inhibitors. selleckchem.comresearchgate.net For instance, SCH772984 was equally potent in naïve and PLX4032-resistant BRAF-mutant A375 melanoma cells. researchgate.net

CompoundCancer TypeCell LineMutation StatusKey In Vitro FindingsReference(s)
Ulixertinib Pediatric GliomaBT40BRAF^V600E^IC50 of 62.7 nM for metabolic activity reduction. nih.gov
Ulixertinib Pediatric GliomaDKFZ-BT66KIAA1549:BRAFIC50 of ~10 nM for MAPK pathway inhibition. nih.gov
SCH772984 MelanomaA375BRAF^V600E^Potent growth inhibition, including in BRAF inhibitor-resistant variants. researchgate.netaacrjournals.org
SCH772984 Colorectal CancerRKOBRAF^V600E^Potent growth inhibition, including in MEK inhibitor-resistant variants. researchgate.net
SCH772984 Colorectal CancerHCT116KRAS^G13D^Potent growth inhibition, including in MEK inhibitor-resistant variants. researchgate.net
SCH772984 Pancreatic CancerMultipleKRAS mutantSuppressed growth in ~50% of KRAS-mutant PDAC cell lines. nih.gov
SCH772984 MelanomaMultipleNRAS mutant11 of 14 cell lines were highly sensitive (IC50 < 1µM). nih.govglpbio.com

The anti-tumor activity of ERK1/2 inhibitors has been confirmed in various in vivo models of solid tumors.

Ulixertinib (BVD-523) has demonstrated dose-dependent tumor growth inhibition and even regression in xenograft models. aacrjournals.org In BRAF-mutant melanoma and colorectal xenografts, as well as KRAS-mutant colorectal and pancreatic models, Ulixertinib inhibited tumor growth. srce.hriapchem.org Specifically, in A375 (BRAF^V600E^) melanoma and Colo205 (BRAF^V600E^) colorectal cancer xenografts, orally administered Ulixertinib led to significant antitumor activity. aacrjournals.org In a preclinical trial with a BRAF^V600E^ mutant colorectal cancer model (HT29), the combination of Ulixertinib with encorafenib (B612206) and cetuximab resulted in tumor regression. biomed-valley.com In patient-derived xenograft (PDX) models of pediatric low-grade glioma, Ulixertinib treatment slowed tumor growth and increased survival. nih.govresearchgate.net

SCH772984 has also shown robust in vivo efficacy, inducing tumor regressions in xenograft models at tolerated doses. fiercebiotech.comselleckchem.com In a mouse xenograft model of pancreatic cancer using HPAC cells, SCH772984 treatment alone significantly reduced tumor growth. oncotarget.com When combined with another agent, it led to highly significant growth inhibition of pancreatic cancer xenografts. oncotarget.com Studies in pancreatic cancer xenografts (HPAC and HPAF-II) showed that SCH772984 treatment resulted in tumor regression or impaired progression. nih.gov The compound is also effective in models of acquired resistance to BRAF or MEK inhibitors. selleckchem.com

CompoundCancer TypeModel TypeKey In Vivo FindingsReference(s)
Ulixertinib MelanomaA375 XenograftDose-dependent tumor growth inhibition. aacrjournals.org
Ulixertinib Colorectal CancerColo205 XenograftInhibited tumor growth. aacrjournals.orgsrce.hr
Ulixertinib Pancreatic CancerXenograftInhibited tumor growth in KRAS-mutant models. srce.hr
Ulixertinib Pediatric GliomaBT40 PDXSlowed tumor growth and increased survival. nih.govresearchgate.net
SCH772984 Pancreatic CancerHPAC XenograftCaused tumor regression or impaired progression. nih.govresearchgate.net
SCH772984 Pancreatic CancerHPAF-II XenograftImpaired tumor progression. nih.gov
SCH772984 GeneralXenograftInduces tumor regressions in various models at tolerated doses. selleckchem.comcaymanchem.com

Hematological Malignancy Models

While much of the research has focused on solid tumors, the MAPK pathway is also a critical driver in certain hematological malignancies.

The inhibition of ERK1/2 by compounds like Ulixertinib has been shown to lead to the inhibition of proliferation, cell cycle arrest, and apoptosis in lymphoma cell lines. srce.hr This is mediated, in part, by decreasing the expression of VEGFA and VEGFR2 at both the mRNA and protein levels. srce.hr Activating RAS mutations are found in approximately 30% of myeloid leukemia cases, providing a strong rationale for the use of ERK1/2 inhibitors in this context. researchgate.net

Currently, there is limited publicly available data specifically detailing the in vivo efficacy of Ulixertinib or SCH772984 in adoptive transfer models of leukemia or lymphoma. However, the strong in vitro results and the known involvement of the MAPK pathway in these diseases suggest that this is a promising area for future investigation.

Specific Oncogenic Mutations and ERK1/2 Inhibitor 3 Sensitivity

The sensitivity of cancer models to this compound is closely linked to the presence of specific oncogenic mutations that lead to the hyperactivation of the MAPK pathway. Tumors with mutations in BRAF, NRAS, and KRAS have been identified as potentially susceptible to ERK inhibition. allenpress.com

Mutations in the three RAS genes (KRAS, NRAS, and HRAS) are among the most common oncogenic drivers in human cancers. nih.gov this compound (ulixertinib) has demonstrated preclinical activity in cancer models harboring these mutations.

In vitro studies showed that ulixertinib reduced cell proliferation in RAS-mutant cell lines. nih.gov Furthermore, in vivo xenograft studies using RAS-mutant colorectal and pancreatic cancer models showed that ulixertinib treatment resulted in dose-dependent tumor growth inhibition. iapchem.org Another ERK1/2 inhibitor, LY3214996, also showed single-agent activity in patient-derived xenograft (PDX) models of RAS-mutant lung cancer. nih.gov For instance, the dual ERK1/2 inhibitor SCH772984 was found to inhibit the proliferation of 49% of RAS-mutant cancer cell lines in a large panel. nih.gov While early clinical trials with some ERK inhibitors did not show significant efficacy in KRAS-mutant tumors, ulixertinib has shown clinical activity in patients with NRAS-mutant melanoma. aacrjournals.orgoaepublish.com

Model TypeCancer TypeMutationKey FindingsCitation
In Vivo XenograftColorectal, PancreaticKRASDose-dependent tumor growth inhibition. iapchem.org
In Vitro Cell LinesVariousRASInhibition of cellular proliferation. nih.gov
In Vivo PDXLung CancerRASSingle-agent antitumor activity (using LY3214996). nih.gov
Clinical TrialMelanomaNRASEvidence of clinical activity. aacrjournals.org

Mutations in the BRAF gene, particularly the V600E mutation, are common in melanoma and other cancers. biomed-valley.com While BRAF and MEK inhibitors are effective, many patients develop resistance, often through the reactivation of the ERK pathway. researchgate.netbiomed-valley.com this compound (ulixertinib) has shown significant efficacy in these models, both as a single agent and in combination therapies.

Preclinical data indicates that ulixertinib potently inhibits tumor growth and can induce regression in BRAF-mutant xenograft models. aacrjournals.org In a BRAF V600E-mutant colorectal cancer model (HT29), a triple combination therapy of ulixertinib with a BRAF inhibitor (encorafenib) and an EGFR inhibitor (cetuximab) resulted in tumor regression and superior tumor growth inhibition compared to single agents or doublets. biomed-valley.com The combination of ulixertinib with a BRAF inhibitor also produced synergistic anti-proliferative effects in a BRAFV600E mutant melanoma xenograft model. researchgate.net Studies with other ERK inhibitors like SCH722984 have shown that combining them with a BRAF inhibitor (vemurafenib) can delay acquired resistance in BRAF-mutant melanoma cell lines. allenpress.com

Model TypeCancer TypeMutationTreatmentKey FindingsCitation
In Vivo XenograftMelanomaBRAF V600EUlixertinib + BRAF inhibitorSynergistic anti-proliferative effects. researchgate.net
In Vivo XenograftColorectal CancerBRAF V600EUlixertinib + Encorafenib + CetuximabResulted in tumor regression; superior to single or double therapy. biomed-valley.com
In Vitro Cell LinesMelanomaBRAF V600ESCH722984 + VemurafenibDelayed acquired resistance. allenpress.com
In Vivo XenograftVariousBRAFUlixertinibDose-dependent tumor growth inhibition and regression. aacrjournals.org

Mutations in MEK genes (MAP2K1/2) are less common than RAS or BRAF mutations but represent a mechanism of both primary and acquired resistance to BRAF and MEK inhibitors. aacrjournals.orgaacrjournals.org Targeting ERK, which is downstream of MEK, is a rational strategy to overcome this resistance.

Preclinical studies have demonstrated that acquired resistance to allosteric MEK inhibitors is consistently linked to mutations in MEK's allosteric binding pocket. aacrjournals.org Cancer cell lines with these acquired MEK mutations retain their dependence on the MAPK pathway and are sensitive to ERK1/2 inhibitors. aacrjournals.org In models of acquired resistance to BRAF and/or MEK inhibitors, ERK inhibition has been shown to be effective. aacrjournals.org For example, dual inhibition of MEK and ERK was synergistic and acted to both prevent the emergence of resistance and overcome acquired resistance to MEK inhibitors in K-ras mutant tumor models. aacrjournals.org While specific studies focusing solely on ulixertinib in MEK-mutant models are not extensively detailed in the provided search results, the mechanism of action strongly supports its potential utility in this context by targeting the final kinase in the cascade. aacrjournals.orgaacrjournals.org

Neurodegenerative Disease Models

The ERK1/2 signaling pathway is integral to neuronal function, including survival, differentiation, and plasticity. nih.govnih.gov However, its dysregulation has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. spandidos-publications.comexplorationpub.comexplorationpub.com While the role of the ERK pathway is well-established in these conditions, specific preclinical efficacy studies for this compound (ulixertinib) in neurodegenerative models are not prominent in the available literature. The following sections describe the general rationale for targeting ERK1/2 in these diseases based on studies with other pathway modulators.

The ERK1/2 pathway is crucial for mediating neuronal survival signals from neurotrophins like BDNF. nih.govjneurosci.org However, excessively prolonged activation of the ERK pathway can be detrimental. nih.gov In vitro studies have shown that ERK signaling is involved in long-term potentiation (LTP), a cellular basis for learning and memory. nih.gov

In models of neurotoxicity, the role of ERK1/2 can be complex. For example, in primary cortical neurons, ERK1/2 activation by neurotrophins can suppress apoptosis induced by DNA damage. jneurosci.org Conversely, in models of Alzheimer's disease, amyloid-β aggregates can trigger the ERK1/2 signaling pathway, contributing to tau protein phosphorylation, a hallmark of the disease. nih.govnih.gov Inhibition of the ERK1/2 pathway using inhibitors like U0126 has been shown to protect dopaminergic neurons from toxicity in neuron-glial cultures stimulated with lipopolysaccharide (LPS), a model for neuroinflammation. mdpi.com Another study demonstrated that pretreatment with chlorogenic acid, combined with the ERK1/2 inhibitor U0126, could reverse apoptosis in SH-SY5Y cells treated with a Parkinson's-related toxin. nih.gov These findings highlight that modulating ERK1/2 activity is a potential strategy for promoting neuronal survival, but the specific effects of this compound in these models require further investigation.

In preclinical in vivo models, dysregulated ERK1/2 signaling is a common feature. In the brains of Alzheimer's disease patients and corresponding animal models, increased levels of activated ERK have been observed, associated with neurofibrillary tangles. spandidos-publications.comnih.gov Inhibition of the ERK1/2 pathway was found to eliminate memory deficits in a transgenic mouse model of Alzheimer's. nih.gov

In models of Parkinson's disease, the ERK pathway is activated by toxins like 6-hydroxydopamine (6-OHDA) and MPTP, and ERK inhibitors have demonstrated protective effects in these models. frontiersin.org Furthermore, ERK1/2 inhibition by the inhibitor SL327 was shown to reduce L-DOPA-induced dyskinesia, a common side effect of Parkinson's treatment. explorationpub.comexplorationpub.com A recent study using a mouse model of Parkinson's disease found that chlorogenic acid could alleviate gait abnormalities and provide neuroprotection, an effect linked to the inhibition of ERK1/2 activation. nih.gov

While these studies underscore the therapeutic potential of targeting the ERK1/2 pathway in neurodegenerative diseases, they utilize different compounds. Dedicated preclinical studies are needed to determine the specific efficacy of this compound (ulixertinib) in in vivo models of Alzheimer's, Parkinson's, and other neurodegenerative conditions.

Inflammatory and Autoimmune Disease Models

The MAPK/ERK pathway is a central regulator of immune responses and inflammation. It is involved in the signaling pathways of various cytokines and immune cells. frontiersin.org Therefore, inhibition of ERK1/2 presents a rational approach for the treatment of inflammatory and autoimmune conditions.

ERK1/2 signaling is crucial for the activation and function of various immune cells. However, specific data on the effects of this compound (ulixertinib) on the activation of T-cells and B-cells from publicly available research is limited.

One study investigated the role of ERK1/2 signaling in neutrophil activation. centerwatch.com Neutrophils are key effector cells in the innate immune system. In this study, the synthetic peptide WKYMVm was used to stimulate neutrophils. The involvement of the ERK1/2 pathway in WKYMVm-induced reactive oxygen species (ROS) production was confirmed using ERK1/2 inhibitors, including BVD-523 (ulixertinib). centerwatch.com The findings demonstrated that pharmacological inhibition of the ERK1/2 signaling pathway suppresses WKYMVm-induced intracellular ROS production in neutrophils in vitro. centerwatch.com

**Table 1: Effect of this compound (Ulixertinib/BVD-523) on Neutrophil Activation *In Vitro***

Cell Type Stimulus Measured Parameter Effect of this compound
Neutrophils WKYMVm Intracellular ROS Production Suppression

Data derived from a study on Bam32/DAPP1-Dependent Neutrophil Reactive Oxygen Species. centerwatch.com

Detailed research findings on the specific effects of this compound on macrophage activation markers, cytokine production profiles, and phagocytic capacity are not extensively available in the current literature.

While the ERK pathway is known to be activated in inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease (IBD), specific preclinical studies evaluating the efficacy of this compound (ulixertinib) in animal models of these diseases are not widely reported. frontiersin.orgresearchgate.net

One preclinical study demonstrated that the ERK1/2 inhibitor BVD-523 (ulixertinib) could suppress microvascular hyperpermeability induced by the inflammatory peptide WKYMVm in mice. centerwatch.com This model is relevant to inflammatory processes where vascular leakage is a key pathological feature.

Table 2: Effect of this compound (Ulixertinib/BVD-523) in an In Vivo Inflammation Model

Animal Model Condition Measured Parameter Effect of this compound
Mouse WKYMVm-induced microvascular hyperpermeability Permeability index of cremasteric post-capillary venules Suppression

Data derived from a study on WKYMVm-induced microvascular hyperpermeability. centerwatch.com

Information regarding the therapeutic effect of this compound on disease scores, joint destruction, or intestinal inflammation in established preclinical models of arthritis or IBD is not available in the reviewed literature. A clinical trial protocol for ulixertinib listed IBD as an exclusion criterion, but did not provide preclinical data.

Fibrotic Disease Models

Fibrosis, characterized by the excessive accumulation of extracellular matrix components like collagen, can lead to organ dysfunction and failure. The activation of fibroblasts into myofibroblasts is a key event in the fibrotic process, and the ERK1/2 pathway is known to be involved.

The activation of fibroblasts and their subsequent production of collagen are central to the pathogenesis of fibrotic diseases. Some evidence suggests that ERK1/2 inhibitors may have anti-fibrotic properties. One report indicated that ulixertinib (BVD-523) could contribute to the reduction of collagen protein production by inhibiting the transdifferentiation of fibroblasts. However, detailed in vitro studies and comprehensive data tables quantifying the dose-dependent effects of this compound on specific markers of fibroblast activation (e.g., α-smooth muscle actin expression) and collagen synthesis in response to pro-fibrotic stimuli like TGF-β are not available in the public domain.

Despite the known involvement of the ERK1/2 pathway in the progression of fibrosis in various organs such as the lung, liver, and kidney, there is a lack of specific preclinical studies investigating the efficacy of this compound (ulixertinib) in animal models of organ fibrosis. Consequently, data on its effects on histological markers of fibrosis, collagen content, and organ function in such models could not be retrieved from the available literature.

Mechanisms of Resistance to Erk1/2 Inhibition by Erk1/2 Inhibitor 3

Acquired Resistance Pathways

Acquired resistance to ERK1/2 inhibitor 3 involves the selection and expansion of cancer cell populations that have developed mechanisms to survive and proliferate despite the presence of the inhibitor. These mechanisms often involve genetic mutations or adaptive changes in cellular signaling networks.

One of the most common mechanisms of resistance to MAPK pathway inhibitors is the reactivation of ERK signaling, effectively overcoming the inhibitory action of the drug. nih.gov This can occur through various alterations in upstream components of the pathway.

Preclinical studies have shown that mutations in key upstream kinases such as RAF, MEK, and RAS can confer resistance to ERK inhibitors. aacrjournals.org For instance, mutations in MEK1 or MEK2 have been identified as a cause of resistance to MEK inhibitors, and similar mechanisms could apply to ERK inhibition. aacrjournals.org In the context of BRAF-mutant melanoma, the acquisition of NRAS or KRAS mutations is a known mechanism of resistance to BRAF inhibitors, leading to the reactivation of the MAPK pathway. aacrjournals.orgresearchgate.net It is plausible that similar mutations could emerge under selective pressure from an ERK inhibitor.

Gene Type of Alteration Effect on MAPK Pathway Reference
BRAFAmplification, Alternative SplicingIncreased BRAF signaling, reactivating the pathway aacrjournals.org
NRASActivating Mutations (e.g., Q61K/L)RAS activation, leading to RAF/MEK/ERK signaling aacrjournals.org
KRASActivating Mutations (e.g., G13D)RAS activation, leading to RAF/MEK/ERK signaling aacrjournals.org
MEK1/2Activating Mutations (e.g., P124L)Constitutive MEK activation, independent of RAF aacrjournals.org

This table summarizes genetic alterations in upstream MAPK pathway components that can lead to resistance to targeted inhibitors.

The activation of receptor tyrosine kinases (RTKs) represents another significant mechanism for reactivating the MAPK pathway. aacrjournals.org Overexpression or amplification of RTKs such as EGFR or ERBB2 can lead to increased signaling through the RAS/RAF/MEK/ERK cascade, thereby bypassing the inhibition of ERK. aacrjournals.org This can occur through various mechanisms, including increased ligand production, receptor dimerization, or downstream signaling amplification. nih.gov Studies have demonstrated that overexpression of EGFR/ERBB2 is a mechanism of acquired resistance to ERK inhibitors. aacrjournals.org

Receptor Mechanism of Activation Downstream Effect Reference
EGFROverexpression, Ligand-dependent/independent activationIncreased RAS/RAF/MEK/ERK signaling aacrjournals.org
ERBB2 (HER2)Overexpression, AmplificationIncreased RAS/RAF/MEK/ERK signaling aacrjournals.org
METAmplification, HGF-mediated activationActivation of RAS and PI3K pathways nih.gov

This table illustrates how the activation of various Receptor Tyrosine Kinases can contribute to resistance to ERK inhibition.

In some cases, cancer cells can become resistant to this compound by activating other signaling pathways that promote cell survival and proliferation, thereby reducing their dependency on the MAPK pathway.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. frontiersin.orgnih.gov There is significant crosstalk between the MAPK and PI3K/AKT/mTOR pathways. scientificarchives.com When the MAPK pathway is inhibited, cancer cells can upregulate signaling through the PI3K/AKT/mTOR pathway to maintain their survival. scientificarchives.com This can be achieved through various mechanisms, including mutations in key components of the PI3K pathway (e.g., PIK3CA, PTEN loss) or through feedback loops that are relieved upon ERK inhibition. researchgate.net Research suggests that inhibitors of the PI3K/mTOR pathway may be effective in overcoming resistance to ERK inhibitors. aacrjournals.org

The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is another pro-survival signaling route that can be activated to confer resistance to targeted therapies. aacrjournals.org Constitutive activation of STAT3 has been linked to tumorigenesis and can be driven by various cytokines and growth factors. frontiersin.org In the context of resistance to MAPK pathway inhibitors, feedback activation of STAT3 has been observed. aacrjournals.org For instance, inhibition of MEK can trigger feedback activation of STAT3, contributing to therapeutic resistance. aacrjournals.org This suggests that the activation of the JAK/STAT pathway could be a mechanism of resistance to this compound, and that co-targeting this pathway may be a viable strategy to overcome resistance. aacrjournals.orgnih.gov

Bypass Pathway Key Components Mechanism of Activation in Resistance Reference
PI3K/AKT/mTORPI3K, AKT, mTORUpregulation of signaling, mutations in pathway components (e.g., PIK3CA), loss of PTEN aacrjournals.orgscientificarchives.com
JAK/STATJAK1/2, STAT3Feedback activation upon MAPK pathway inhibition, cytokine-mediated activation aacrjournals.org

This table outlines the key alternative pro-survival pathways that can be activated to bypass the effects of ERK1/2 inhibition.

Activation of Alternative Pro-Survival Pathways

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a therapeutic agent from the outset of treatment. The underlying causes can be multifaceted, involving the tumor's genetic makeup, the surrounding microenvironment, and epigenetic factors.

Pre-existing Genetic Alterations

Although no specific pre-existing genetic alterations have been documented to confer resistance to this compound, theoretical mechanisms could involve mutations in the drug's target, ERK1/2, that prevent effective binding. Additionally, alterations in genes upstream or downstream of ERK1/2 in the MAPK pathway, or in parallel signaling pathways, could potentially bypass the effects of ERK1/2 inhibition.

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment, comprising various cell types, extracellular matrix, and signaling molecules, can influence a tumor's response to therapy. For instance, stromal cells could secrete growth factors that activate alternative survival pathways, thereby diminishing the reliance of cancer cells on the ERK1/2 pathway and rendering them less susceptible to its inhibition. However, specific studies detailing the contribution of the tumor microenvironment to resistance to this compound are not currently available.

Epigenetic Modifications and Gene Expression Changes

Epigenetic modifications, such as DNA methylation and histone acetylation, can alter gene expression patterns without changing the DNA sequence itself. It is conceivable that pre-existing epigenetic states could lead to the expression of genes that promote survival or drug efflux, contributing to intrinsic resistance. To date, no studies have specifically linked epigenetic modifications to resistance to this compound.

Strategies to Overcome Resistance to this compound

Developing strategies to overcome resistance is a critical aspect of cancer therapy. While specific strategies for this compound have not been detailed in published literature, general approaches are being explored for other targeted therapies.

Sequential or Intermittent Dosing Strategies

Altering the dosing schedule, such as through sequential or intermittent administration, is a strategy that has been investigated to delay or overcome resistance to some targeted therapies. The rationale is to provide drug-free intervals that may prevent the selection and expansion of resistant cell populations. The applicability and efficacy of such strategies for this compound have yet to be determined.

Identification of Biomarkers of Resistance

The identification of biomarkers—be they genetic, epigenetic, or protein-based—is crucial for predicting which patients are likely to be resistant to a particular therapy. Such biomarkers would enable patient stratification and the development of more personalized treatment approaches. Currently, there are no established biomarkers of resistance for this compound.

Combinatorial Therapeutic Strategies Involving Erk1/2 Inhibitor 3

Combination with Other Targeted Therapies

Combining ERK1/2 inhibitor 3 with other targeted agents that inhibit parallel or upstream nodes of the MAPK and other critical survival pathways is a rational approach to enhance therapeutic efficacy.

The combination of RAF and ERK inhibitors has been explored as a strategy to treat cancers with activating non-V600 BRAF alterations. oup.com While approved RAF inhibitors are effective against BRAF V600 mutants, they are not active against non-V600 mutants which signal as dimers. oup.com Preclinical data suggest that these tumors remain dependent on ERK signaling. oup.com However, the clinical activity of single-agent MEK or ERK inhibitors has been modest, potentially due to a narrow therapeutic index. oup.com

In preclinical patient-derived xenograft (PDX) models of BRAF K601E mutant colon cancer, RAF inhibitor monotherapy only slowed tumor growth, while an ERK inhibitor alone halted tumor progression. oup.comresearchgate.net The combination of a RAF inhibitor (PLX4720) and an ERK inhibitor (SCH772984) led to significant tumor regression. oup.comresearchgate.net This suggests that the RAF inhibitor provides modest pathway inhibition, which may allow for the use of a higher, more effective dose of the ERK inhibitor that would otherwise not be tolerated as a monotherapy. oup.com This approach aims to improve the therapeutic index by selectively targeting the tumor's signaling pathway while potentially mitigating effects in healthy tissues. oup.com

Table 1: Preclinical Efficacy of RAF and ERK Inhibitor Combination in a BRAF K601E PDX Model

Treatment Group Tumor Growth Outcome
Vehicle Control Continued Growth
RAF Inhibitor (PLX4720) Slowed Growth
ERK Inhibitor (SCH772984) Growth Stoppage
RAF Inhibitor + ERK Inhibitor Tumor Regression

Data derived from preclinical studies on patient-derived xenograft models. oup.comresearchgate.net

Targeting the MAPK pathway at two distinct nodes simultaneously with MEK and ERK inhibitors is a strategy designed to achieve a more complete and sustained pathway suppression. nih.gov Treatment with a MEK inhibitor alone can lead to feedback reactivation of the pathway, limiting its efficacy. researchgate.net The combination of a MEK inhibitor (cobimetinib) and an ERK inhibitor (GDC-0994) has been shown to be synergistic in multiple KRAS-mutant tumor models. nih.govresearchgate.net

This dual blockade results in a greater suppression of MAPK pathway output than either agent alone. nih.govresearchgate.net In preclinical studies, this combination led to stronger reductions in cyclin D1, increased levels of the cell cycle inhibitor p27, and increased markers of apoptosis, such as cleaved PARP. nih.govresearchgate.net In vivo, the combination of MEK and ERK inhibitors demonstrated significantly greater anti-tumor activity in xenograft and genetically engineered mouse (GEM) models of KRAS-mutant cancers compared to single-agent treatments. nih.govresearchgate.net

Table 2: Effects of MEK and ERK Inhibitor Combination in KRAS-Mutant Cell Lines

Cellular Effect MEK Inhibitor Alone ERK Inhibitor Alone MEK + ERK Inhibitor Combination
MAPK Pathway Output Partial Suppression Partial Suppression Stronger Suppression
Cyclin D1 Levels Reduction Reduction Stronger Reduction
p27 Levels Increase Increase Stronger Increase
Cleaved PARP (Apoptosis) Increase Increase Stronger Increase
Cell Death Increased Increased Synergistically Increased

Findings are based on in vitro studies in KRAS-mutant cell lines like A549 and HCT116. nih.govresearchgate.net

Significant crosstalk exists between the MAPK and the PI3K/AKT/mTOR signaling pathways, which are two of the most critical pathways for cell growth and survival. nih.govnih.gov Inhibition of one pathway can often lead to compensatory activation of the other, providing a strong rationale for dual inhibition. nih.govaacrjournals.org For instance, treatment with PI3K inhibitors can lead to an increase in ERK1/2 phosphorylation, while MEK inhibitors can cause an increase in AKT phosphorylation. aacrjournals.org

Combining inhibitors that target both pathways has shown synergistic anti-tumor activity in various preclinical models. nih.govaacrjournals.org A combination of a MEK inhibitor (AZD6244) and a dual PI3K/mTOR inhibitor (BEZ235) was highly effective, causing significant tumor regression and improved survival in faithful murine cancer models where single agents had only modest activity. aacrjournals.org This potent synergy is attributed to the effective simultaneous inhibition of both AKT and ERK phosphorylation. aacrjournals.org Similarly, a low-dose triple combination targeting PI3K, mTORC1/2, and MEK1/2 was effective in ovarian clear cell carcinoma cell lines and patient-derived xenograft models. rug.nl This strategy prevented feedback mechanisms induced by single inhibitors and significantly reduced tumor growth. rug.nl

The MAPK pathway is a key downstream effector of signals originating from receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR). aacrjournals.org In cancers driven by EGFR, acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) often involves the reactivation of downstream signaling. Therefore, combining an EGFR inhibitor with an ERK1/2 inhibitor is a rational strategy to achieve a more comprehensive pathway blockade and overcome resistance.

Preclinical data have demonstrated synergy between inhibitors of EGFR and other nodes of the RAS pathway, including ERK1/2. verastem.com In EGFR-mutant non-small cell lung cancer (NSCLC), a multiple-low-dose (MLD) therapy combining EGFR, RAF, MEK, and ERK inhibitors was shown to completely block MAPK signaling and proliferation. nih.gov This MLD approach was effective in preventing the acquisition of drug resistance and induced durable responses in animal models without significant toxicity. nih.gov The combination of an EGFR inhibitor (gefitinib) and a MEK inhibitor (AZD6244) has also shown synergistic antiproliferative effects in gastric cancer cells by suppressing both EGFR/HER3-dependent AKT activation and ERK signaling. aacrjournals.org

Combination with Conventional Chemotherapy Agents

Combining targeted agents like this compound with traditional cytotoxic chemotherapy is another promising therapeutic avenue. This approach pairs the specific mechanism of the targeted agent with the broad anti-proliferative effects of chemotherapy, potentially leading to synergistic cell killing and overcoming resistance.

Preclinical studies have demonstrated the potential for synergistic anti-tumor activity when combining an ERK1/2 inhibitor with conventional chemotherapy agents. In a patient-derived xenograft (PDX) model of KRAS-mutant lung cancer, the combination of the covalent ERK1/2 inhibitor CC-90003 with the chemotherapeutic agent docetaxel (B913) yielded superior results compared to either agent alone. nih.govaacrjournals.orgcovalx.com

While monotherapy with either CC-90003 or docetaxel led to tumor growth inhibition, the combination treatment resulted in complete tumor regression. nih.govaacrjournals.orgcovalx.com Notably, after the cessation of treatment, tumors did not regrow in the combination therapy group, suggesting a durable response. nih.govaacrjournals.orgcovalx.com This profound effect was associated with changes in a stemness gene network, indicating a potential impact on tumor stem cell reprogramming. nih.govcovalx.com

Table 3: In Vivo Response to ERK1/2 Inhibitor and Chemotherapy Combination in a Lung Cancer PDX Model

Treatment Group Tumor Response Outcome After Treatment Cessation
Vehicle Control Progressive Growth Not Applicable
CC-90003 (ERK1/2 Inhibitor) Growth Inhibition Tumor Regrowth
Docetaxel (Chemotherapy) Growth Inhibition Tumor Regrowth
CC-90003 + Docetaxel Full Tumor Regression No Tumor Regrowth

Data from a KRAS-mutant patient-derived xenograft (PDX) model of lung cancer. nih.govaacrjournals.orgcovalx.com

Mechanisms of Enhanced Efficacy

The therapeutic benefit of ulixertinib (B1684335) can be significantly enhanced when combined with other agents, primarily through mechanisms that involve overcoming resistance and inducing synergistic cytotoxicity. A major challenge with inhibitors targeting upstream components of the MAPK pathway, such as RAF or MEK inhibitors, is the development of resistance, which frequently occurs through the reactivation of ERK signaling. nih.govacs.org By directly targeting ERK1/2, ulixertinib can overcome this resistance mechanism, providing a rationale for its use following or in combination with RAF/MEK inhibitors. aacrjournals.orgnih.gov

Furthermore, cancer cells can adapt to single-agent therapies by activating alternative survival pathways. nih.gov Inhibition of the ERK pathway has been shown to trigger feedback activation of the PI3K/AKT/mTOR pathway in some cancer models. nih.govnih.gov This crosstalk suggests that a dual-inhibition strategy, combining an ERK1/2 inhibitor with a PI3K/AKT pathway inhibitor, could prevent this adaptive resistance and result in a more potent and durable anti-tumor response. nih.govnih.gov

Another mechanism of enhanced efficacy involves synergistic interactions with cytotoxic agents. For instance, some natural compounds like betulinic acid can induce apoptosis but also activate the pro-survival ERK pathway. nih.gov Combining such an agent with an ERK1/2 inhibitor negates the pro-survival signal, thereby sensitizing the cancer cells to the cytotoxic agent's primary effect. nih.gov This combination can, however, induce protective autophagy, suggesting that a triple combination with an autophagy inhibitor may yield even greater therapeutic benefit. nih.gov

Combination StrategyMechanism of Enhanced EfficacyKey Findings
With RAF/MEK Inhibitors Overcoming acquired resistanceERK1/2 inhibition is effective in cells where resistance to RAF/MEK inhibitors is driven by the reactivation of the MAPK pathway. aacrjournals.orgnih.gov
With PI3K/AKT Inhibitors Blocking feedback activation of survival pathwaysDual inhibition prevents the compensatory activation of the PI3K/AKT pathway that can occur in response to MAPK pathway blockade. nih.govnih.gov
With Cytotoxic Agents (e.g., Betulinic Acid) Sensitization by blocking pro-survival signalingUlixertinib blocks the ERK activation induced by the cytotoxic agent, thereby lowering the threshold for apoptosis. nih.gov

Combination with Immunotherapies

Targeting the MAPK pathway has immunological consequences within the tumor microenvironment (TME), providing a strong rationale for combining ERK1/2 inhibitors with immunotherapies, particularly immune checkpoint inhibitors (ICIs). mdpi.comnih.gov

The MAPK pathway plays a crucial role in regulating the expression of immunosuppressive factors and shaping the immune landscape of the TME. nih.govnih.gov Inhibition of ERK1/2 signaling can beneficially alter this environment. Studies have shown that ERK inhibition can increase the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, may prime the tumor for subsequent blockade with anti-PD-L1 therapy. aacrjournals.org

More importantly, ERK1/2 inhibition can modulate the infiltration and activity of immune cells. It has been shown to decrease the production of immunosuppressive cytokines like IL-6 and IL-8. mdpi.com Furthermore, ERK1/2 inhibition can lead to an increase in the infiltration of activated CD8+ T cells, which are critical for anti-tumor immunity. aacrjournals.orgnih.gov In glioblastoma models, ERK1/2 signaling promotes the recruitment of tumor-associated macrophages (TAMs) with an immunosuppressive M2 phenotype via production of the chemoattractant CCL2. nih.gov Inhibiting this pathway could therefore reduce the presence of these suppressive immune cells.

Preclinical data from combination studies with ICIs have quantified these changes, showing a marked increase in the number of tumor-infiltrating CD8+ T cells and NK cells, as well as an improved CD8+ to CD4+ T cell ratio in the combination treatment group compared to controls. bmj.com

Immune Cell PopulationEffect of ERK1/2 Inhibition + Anti-PD-L1Reference
CD8+ T Cells Significant increase in tumor infiltration bmj.comaacrjournals.org
NK Cells Increased infiltration bmj.com
CD8:CD4 Ratio Significantly increased bmj.com
Tumor-Associated Macrophages (TAMs) Potential reduction of immunosuppressive M2 phenotype nih.gov

Combination with Radiotherapy

Radiation therapy is a cornerstone of cancer treatment, and its efficacy can be limited by the intrinsic radioresistance of tumor cells. The MAPK pathway is a key mediator of cell survival signals that can be activated in response to radiation-induced DNA damage, thus contributing to this resistance. wjon.orgresearchgate.net

Inhibiting the ERK1/2 pathway can sensitize cancer cells to radiation through several mechanisms. Exposure to ionizing radiation can trigger the activation of ERK1/2, which promotes cell survival and repair. wjon.org By blocking this activation, an ERK1/2 inhibitor can enhance radiation-induced cell death. wjon.orgresearchgate.net This approach is particularly relevant for tumors that exhibit constitutive activation of the ERK pathway, which is often associated with radioresistance. researchgate.net

Mechanistically, the combination of ERK inhibition and radiotherapy has been shown to lead to an accumulation of cells in the G2/M phase of the cell cycle and a significant increase in DNA double-strand breaks. nih.gov Furthermore, inhibition of the MAPK pathway can impair the function of key DNA repair proteins, such as RAD51, further compromising the cell's ability to recover from radiation-induced damage and enhancing apoptosis. mdpi.com

Preclinical evidence supports the efficacy of combining ERK1/2 inhibition with radiotherapy. In vitro studies using non-small cell lung cancer and melanoma cell lines have demonstrated that pre-treatment with an ERK inhibitor significantly decreases cell viability and enhances radiation-induced cell death compared to radiation alone. wjon.orgnih.gov Clonogenic survival assays, a gold standard for measuring radiosensitivity, have confirmed that ERK inhibition leads to a significant improvement in cell kill when combined with radiation, even in cell lines known to be resistant. researchgate.net

In vivo studies are also promising. While direct preclinical studies combining ulixertinib with radiotherapy are emerging, related studies targeting the MAPK pathway have shown clear benefits. For example, combining an inhibitor of an upstream kinase with radiation prolonged survival in a murine model of medulloblastoma. aacrjournals.org These findings collectively establish a strong preclinical basis for combining ERK1/2 inhibitors like ulixertinib with radiation to improve therapeutic outcomes.

Rational Design of Combinatorial Approaches

The development of therapeutic strategies involving this compound, also known as ulixertinib or BVD-523, is grounded in a rational approach to counteract both intrinsic and acquired resistance mechanisms that limit the efficacy of single-agent therapies targeting the RAS-RAF-MEK-ERK pathway. nih.govnih.gov Dysregulation of this pathway is a key driver in a significant portion of human cancers, often due to mutations in genes like BRAF or RAS. acs.orgresearchgate.net While inhibitors targeting upstream components of this cascade, such as BRAF and MEK inhibitors, have shown clinical success, their long-term benefit is often hampered by the reactivation of ERK signaling, which serves as a central node in the pathway. nih.govaacrjournals.org

The primary rationale for using this compound in combination therapies is to achieve a more profound and durable suppression of the MAPK pathway. semanticscholar.org Resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors) frequently occurs through mechanisms that reconverge on and reactivate ERK1/2. nih.govaacrjournals.org By directly targeting ERK1/2, ulixertinib can overcome this resistance. nih.gov Furthermore, cancer cells can adapt to MAPK pathway inhibition by activating parallel survival pathways, such as the PI3K/AKT/mTOR pathway. nih.govnih.gov This feedback activation establishes a clear rationale for co-targeting both the MAPK and PI3K pathways to prevent this escape mechanism and induce synergistic antitumor effects. researchgate.netnih.gov Combining this compound with inhibitors of other critical cellular processes, such as cell cycle regulators (e.g., CDK4/6 inhibitors) or other oncogenic drivers, represents another logical strategy to achieve multi-pronged attacks on tumor growth and survival. nih.govverastem.com

Identification of Predictive Biomarkers for Combination Efficacy

The identification of predictive biomarkers is crucial for selecting patients who are most likely to benefit from combination therapies involving this compound. The genetic background of the tumor, particularly mutations within the MAPK pathway, serves as a primary biomarker.

RAS/RAF Mutations: The presence of mutations in BRAF or RAS genes is a strong predictor of sensitivity to MAPK pathway inhibitors, including ERK1/2 inhibitors. aacrjournals.org For combination strategies, the specific mutation can guide the choice of the partner agent. For instance, in BRAF V600E-mutant melanomas, combining ulixertinib with a BRAF inhibitor has shown synergistic effects. nih.gov Similarly, in cancers driven by specific KRAS mutations, such as KRAS G12C, combining ulixertinib with a mutant-specific KRAS inhibitor is a rational approach. bohrium.com

Co-occurring Genetic Alterations: The presence of concurrent mutations in other signaling pathways can predict the need for combination therapy. For example, co-occurring mutations in PIK3CA or loss of PTEN in RAS/RAF mutant tumors can confer resistance to single-agent MAPK pathway inhibition by activating the PI3K/AKT pathway. nih.govaacrjournals.org In such cases, these genetic alterations can serve as predictive biomarkers for the efficacy of combining an ERK1/2 inhibitor with a PI3K pathway inhibitor.

Gene Expression Signatures: Transcriptomic analyses have identified specific gene expression patterns that may predict sensitivity. For example, low expression of the dual-specificity phosphatase 6 (DUSP6), a phosphatase that inactivates ERK, has been associated with resistance to MEK inhibitors and could potentially predict the need for direct ERK inhibition or combination therapy. aacrjournals.org

Phosphoprotein Levels: The levels of phosphorylated proteins within the signaling cascade, such as phosphorylated ERK (p-ERK), can serve as pharmacodynamic and potentially predictive biomarkers. nih.gov A sustained suppression of p-ERK or its downstream targets like p-RSK, despite feedback activation in other parts of the pathway, could indicate effective target engagement and predict a favorable response to combination therapy. aacrjournals.org

Preclinical Validation of Combination Regimens

Preclinical studies using both in vitro cell line models and in vivo animal models have been instrumental in validating the efficacy of combinatorial strategies involving this compound (ulixertinib). These studies have demonstrated that combination regimens can lead to superior tumor growth inhibition and even tumor regression compared to monotherapy.

One key area of investigation has been the combination of ulixertinib with inhibitors targeting specific oncogenic drivers, such as mutant KRAS. Preclinical studies in cell line-derived xenograft models with KRAS G12C mutations have shown that combining ulixertinib with the KRAS G12C inhibitor adagrasib results in superior tumor growth inhibition compared to either single agent alone. bohrium.com This combination is designed to circumvent the resistance that emerges from the reactivation of the MAPK pathway under the pressure of single-agent KRAS G12C inhibition. bohrium.com

Combination PartnerCancer ModelKey Preclinical FindingsReference(s)
Adagrasib (KRAS G12C inhibitor)KRAS G12C mutant cell line-derived xenograftsSuperior tumor growth inhibition compared to either single agent. bohrium.com
BRAF inhibitor BRAF V600E-mutant melanoma cell line xenograftSynergistic antiproliferative effects. nih.gov
BRAF/MEK inhibitors Models of acquired resistance to BRAF/MEK therapyDemonstrated antitumor activity. nih.gov

Another well-validated preclinical strategy is the combination of ulixertinib with upstream MAPK pathway inhibitors. In a BRAF V600E-mutant melanoma xenograft model, ulixertinib demonstrated synergistic antiproliferative effects when combined with a BRAF inhibitor. nih.gov Importantly, ulixertinib also showed significant antitumor activity in both in vitro and in vivo models that had developed acquired resistance to treatment with single-agent or combination BRAF and MEK inhibitors, highlighting its potential to overcome clinically relevant resistance mechanisms. nih.gov

The combination of ERK inhibitors with inhibitors of parallel pathways has also been validated. For instance, studies with other ERK inhibitors have shown synergy when combined with PI3K/mTOR inhibitors in RAS-mutant lung cancer patient-derived xenograft (PDX) models. nih.gov While not specific to ulixertinib, these findings support the broader rationale of co-targeting these two major signaling pathways. Similarly, combining ERK inhibitors with docetaxel has shown efficacy in lung cancer PDX models, leading to tumor regression and preventing regrowth after treatment cessation. aacrjournals.orgcovalx.com


Methodological Approaches in Studying Erk1/2 Inhibitor 3

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding how ERK1/2 inhibitor 3 interacts with its target and modulates downstream signaling pathways at the level of proteins and genes.

Western blot analysis is a cornerstone technique used to investigate the efficacy of this compound by monitoring the phosphorylation status of ERK1/2 and its downstream substrates. nih.govnih.gov The activation of the ERK1/2 signaling cascade involves the phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). nih.govthermofisher.com

In a typical experiment, cancer cell lines with activated RAS/RAF/MEK/ERK pathways are treated with varying concentrations of this compound for specific durations. nih.govresearchgate.net Following treatment, cells are lysed, and the total protein is quantified. Equal amounts of protein are then separated by size using SDS-PAGE and transferred to a membrane. nih.gov The membrane is probed with primary antibodies specific to the phosphorylated forms of ERK1/2 (p-ERK1/2) and total ERK1/2. thermofisher.com This allows for the assessment of the inhibitor's direct effect on ERK1/2 phosphorylation. aacrjournals.org

Furthermore, to confirm the inhibition of kinase activity, researchers analyze the phosphorylation of downstream ERK1/2 substrates, such as ribosomal S6 kinase (RSK) and transcription factor Elk-1. nih.govnih.gov A reduction in the levels of phosphorylated RSK (p-RSK) and phosphorylated Elk-1 (p-Elk-1) serves as a robust biomarker for the on-target activity of this compound. nih.govaacrjournals.org

Table 1: Representative Western Blot Findings for this compound
Protein TargetObservation in Untreated CellsObservation in Cells Treated with this compoundInterpretation
Phospho-ERK1/2 (p-ERK1/2)High levels detectedSignificantly reduced levelsDirect inhibition of ERK1/2 activation/phosphorylation. aacrjournals.org
Total ERK1/2High levels detectedUnchanged levelsInhibitor does not affect total protein expression.
Phospho-RSK (p-RSK)High levels detectedSignificantly reduced levelsInhibition of downstream kinase activity. nih.gov
Phospho-Elk-1 (p-Elk-1)High levels detectedSignificantly reduced levelsBlockade of signaling to nuclear substrates. nih.govnih.gov

Quantitative Polymerase Chain Reaction (qPCR) is employed to determine how the inhibition of the ERK1/2 pathway by this compound affects the expression of target genes. nih.govbiorxiv.org The ERK1/2 pathway regulates the activity of numerous transcription factors, which in turn control the expression of immediate early genes (IEGs) involved in cell cycle progression and proliferation, such as FOS, EGR1, and SPRY. nih.govnih.gov

For this analysis, total RNA is extracted from cells treated with and without this compound. biorxiv.org This RNA is then reverse-transcribed into complementary DNA (cDNA). frontiersin.org The cDNA serves as a template for the qPCR reaction, which uses specific primers to amplify target gene sequences. The amplification process is monitored in real-time using fluorescent dyes. frontiersin.org By calculating the relative changes in the transcript levels of target genes (normalized to a housekeeping gene), researchers can quantify the impact of this compound on transcriptional regulation. nih.govbiorxiv.org A significant reduction in the expression of ERK1/2-dependent genes provides further evidence of the inhibitor's efficacy and mechanism of action. aacrjournals.org

Table 2: Example qPCR Results for ERK1/2 Target Gene Expression
Target GeneFunctionRelative Expression Change with this compoundReference
Egr1Transcription factor, cell proliferationSignificant decrease nih.gov
Sox1Transcription factor, neural differentiationSignificant decrease nih.gov
FOSL1AP-1 transcription factor componentSignificant decrease biorxiv.org
AREGEGFR ligand, cell growthSignificant decrease biorxiv.org

CRISPR/Cas9 technology has become a powerful tool for functional genomics, enabling researchers to probe the genetic context in which this compound is most effective. This system can be used to create precise edits in the genome, such as knocking out specific genes, to identify factors that influence sensitivity or resistance to the inhibitor. frontiersin.orgnih.gov

Genome-wide CRISPR screens can be performed to identify synthetic lethal interactions. nih.gov In this approach, a library of guide RNAs (gRNAs) targeting thousands of genes is introduced into a population of cancer cells. These cells are then treated with this compound. Genes whose knockout enhances the cell-killing effect of the inhibitor will be depleted from the surviving cell population. nih.gov Sequencing the gRNAs present in the surviving cells allows for the identification of these synthetic lethal targets, revealing potential combination therapy strategies. nih.govnih.gov Conversely, this method can also identify genes that, when knocked out, confer resistance to the inhibitor.

Table 3: Applications of CRISPR/Cas9 in Studying this compound
CRISPR/Cas9 ApplicationPurposeExample Gene TargetsExpected Outcome
Synthetic Lethality ScreenIdentify genes whose loss sensitizes cells to the inhibitor.Genome-wide library (e.g., YAP/TAZ/TEAD pathway components)Identification of novel combination therapy targets. nih.gov
Resistance Mechanism ScreenIdentify genes whose loss confers resistance to the inhibitor.Genome-wide libraryUnderstanding of potential resistance pathways.
Target ValidationConfirm the on-target effect of the inhibitor.MAPK1 (ERK2), MAPK3 (ERK1)Knockout should phenocopy inhibitor treatment.

Immunohistochemistry (IHC) and immunofluorescence (IF) are imaging techniques used to visualize the subcellular localization of total and phosphorylated ERK1/2. researchgate.netresearchgate.netnih.gov Upon activation, a significant portion of p-ERK1/2 translocates from the cytoplasm to the nucleus, where it phosphorylates transcription factors. aacrjournals.org Some ERK1/2 inhibitors can alter this localization pattern.

For IHC, tissue samples (such as tumor xenografts) are sectioned, fixed, and incubated with an antibody against p-ERK1/2. researchgate.netnih.gov A secondary antibody conjugated to an enzyme is then used to generate a colored product at the site of the protein, which can be visualized with a light microscope. nih.gov For IF, cultured cells are fixed, permeabilized, and incubated with a primary antibody against p-ERK1/2 or total ERK1/2, followed by a fluorescently-labeled secondary antibody. aacrjournals.orgresearchgate.net A DNA stain like DAPI is often used to visualize the nucleus. aacrjournals.org The protein's location is then observed using a fluorescence or confocal microscope. nih.gov These studies can reveal whether this compound not only blocks phosphorylation but also prevents the nuclear accumulation of p-ERK1/2, which can lead to more durable pathway inhibition. aacrjournals.org

Table 4: Summary of Protein Localization Findings
Conditionp-ERK1/2 LocalizationTotal ERK1/2 LocalizationInterpretation
Untreated (Active Pathway)Cytoplasmic and NuclearPredominantly CytoplasmicActive ERK1/2 translocates to the nucleus. aacrjournals.org
Treated with this compoundSignal abolished or retained in cytoplasmCytoplasmicInhibitor blocks phosphorylation and/or nuclear entry. aacrjournals.org

Cellular Assays

Cellular assays are critical for evaluating the functional consequences of treating cells with this compound, providing insights into its effects on cell health and replication.

A variety of assays are used to measure the impact of this compound on cell viability and proliferation. These assays are typically performed on panels of cancer cell lines to determine the inhibitor's potency and spectrum of activity. jci.orgnih.gov

Cell Viability Assays: Assays such as the MTS (or MTT) and resazurin (B115843) (Alamar Blue) assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability. nih.gov In the MTS assay, a tetrazolium salt is converted by metabolically active cells into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. Similarly, the resazurin assay uses a blue dye that is reduced by viable cells to the fluorescent pink product, resorufin. nih.gov By treating cells with a range of inhibitor concentrations, researchers can generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency. aacrjournals.orgnih.gov

Cell Proliferation Assays: The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, a hallmark of cell proliferation. BrdU is a synthetic analog of thymidine (B127349) that is incorporated into the DNA of dividing cells. An antibody against BrdU is then used to detect the cells that have undergone DNA replication during the labeling period. A decrease in BrdU incorporation following treatment with this compound indicates an anti-proliferative effect.

Table 5: Representative Cell Viability Data (IC50) for this compound
Cell LineCancer TypeKey MutationAssay UsedIC50 (nM)
A375MelanomaBRAF V600EAlamar Blue1-10
HCT116Colorectal CancerKRAS G13DMTS10-50
MDA-MB-231Breast CancerBRAF G464VResazurin5-25
COLO205Colorectal CancerBRAF V600ECellTiter-Glo1-10

Apoptosis Detection Assays (e.g., Annexin V, Caspase Activation)

To determine if an ERK1/2 inhibitor induces programmed cell death, or apoptosis, researchers employ several key assays. These methods detect specific biochemical and morphological changes that are hallmarks of the apoptotic process.

One of the most common early markers of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V assay is widely used to detect this change. nih.govmiltenyibiotec.com Annexin V is a protein that has a high affinity for PS and is typically conjugated to a fluorescent dye. illinois.edu Cells treated with the inhibitor are incubated with this fluorescently-labeled Annexin V. Using flow cytometry, researchers can then identify apoptotic cells, which will exhibit a fluorescent signal from the bound Annexin V on their surface. nih.govmiltenyibiotec.com A viability dye, such as propidium (B1200493) iodide (PI), is often used concurrently to distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive). mdpi.com

Another central component of the apoptotic machinery is a family of proteases called caspases. illinois.edu These enzymes exist as inactive precursors (pro-caspases) and are activated in a cascade upon receiving an apoptotic signal. Assays to detect caspase activation are therefore direct measures of the execution phase of apoptosis. physiology.orgresearchgate.net These assays can measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). illinois.edunih.gov This is often accomplished using substrates that become fluorescent or colorimetric upon cleavage by an active caspase. Western blotting can also be used to visualize the cleavage of pro-caspases into their smaller, active subunits, or the cleavage of key cellular proteins by caspases, such as PARP (poly ADP-ribose polymerase). mdpi.comresearchgate.netnih.gov

Table 1: Example Data from Apoptosis Assays for a Hypothetical this compound

Assay Type Condition Result Interpretation
Annexin V / PI Staining Control (Untreated) 2% Annexin V+ / PI- Baseline level of apoptosis.
This compound 35% Annexin V+ / PI- Inhibitor induces early apoptosis.
Caspase-3 Activity Control (Untreated) 1.0 (Relative Units) Basal caspase-3 activity.
This compound 4.5 (Relative Units) Inhibitor significantly activates caspase-3.
PARP Cleavage (Western Blot) Control (Untreated) Full-length PARP only No significant caspase-mediated cleavage.
This compound Cleaved PARP detected Inhibitor induces execution phase of apoptosis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to assess the effect of a compound on cell cycle progression. auctoresonline.org By staining a population of cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI, the DNA content of each individual cell can be measured. researchgate.net This allows for the quantification of cells in the different phases of the cell cycle: G1 (one set of DNA), S (DNA synthesis), and G2/M (two sets of DNA).

When cancer cells are treated with an inhibitor, changes in the distribution of cells across these phases can indicate a specific mechanism of action. auctoresonline.org For instance, an accumulation of cells in the G1 phase would suggest a G1 checkpoint arrest, preventing cells from entering the S phase and replicating their DNA. Similarly, an increase in the percentage of cells in the G2/M phase points to a blockage at the G2 checkpoint or during mitosis. nih.gov This type of cell cycle arrest is a common outcome for drugs that target signaling pathways critical for cell proliferation, such as the ERK1/2 pathway.

Table 2: Example Data from Cell Cycle Analysis for a Hypothetical this compound

Treatment % Cells in G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control (Untreated) 55% 25% 20%
This compound 75% 10% 15%

Migration and Invasion Assays (e.g., Transwell, Wound Healing)

Evaluating an inhibitor's ability to block cell migration and invasion is critical, as these processes are fundamental to cancer metastasis. The wound healing assay and the Transwell assay are two of the most common in vitro methods for this purpose.

The wound healing assay , or scratch assay, is a straightforward method to study collective cell migration. researchgate.net A confluent monolayer of cells is mechanically scratched to create a cell-free gap. The ability of the cells to migrate and close this "wound" over time is monitored, typically by microscopy. nih.gov In the presence of an effective inhibitor, the rate of wound closure would be significantly slower compared to untreated control cells. nih.gov

The Transwell assay , also known as the Boyden chamber assay, provides a more quantitative measure of migratory and invasive potential. nih.gov It uses a chamber with a porous membrane insert that separates an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. To measure migration, the number of cells that actively move through the pores to the lower side of the membrane is counted. mdpi.com To assess invasion, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must actively degrade and penetrate to reach the lower chamber. nih.gov A reduction in the number of cells traversing the membrane in treated versus untreated conditions indicates the inhibitor's anti-migratory or anti-invasive activity. plos.org

Table 3: Example Data from Migration & Invasion Assays for a Hypothetical this compound

Assay Type Condition Result Interpretation
Wound Healing Control (Untreated) 95% wound closure at 24h Normal cell migration.
This compound 20% wound closure at 24h Inhibitor blocks collective cell migration.
Transwell Migration Control (Untreated) 250 migrated cells Baseline migratory capacity.
This compound 45 migrated cells Inhibitor significantly reduces cell migration.
Transwell Invasion Control (Untreated) 180 invaded cells Baseline invasive capacity.
This compound 30 invaded cells Inhibitor significantly reduces cell invasion.

Reporter Gene Assays for Pathway Activity

To confirm that an inhibitor is working on its intended target, researchers use reporter gene assays to directly measure the activity of the signaling pathway . For the ERK1/2 pathway, this typically involves engineering cells with a synthetic piece of DNA. nih.gov This construct contains a reporter gene (e.g., luciferase or a fluorescent protein) under the control of a promoter that is activated by transcription factors downstream of ERK1/2, such as Elk-1. nih.govpnas.org

When the ERK1/2 pathway is active, it leads to the activation of these transcription factors, which then bind to the promoter and drive the expression of the reporter gene. The amount of light produced by luciferase or the intensity of fluorescence can be easily quantified. If cells containing this reporter system are treated with an effective ERK1/2 inhibitor, the signaling cascade is blocked, the transcription factors are not activated, and the expression of the reporter gene decreases significantly. nih.govnih.gov This provides a direct and quantifiable readout of the inhibitor's ability to suppress pathway activity within the cell.

In Vitro Model Systems

Two-Dimensional (2D) Cell Culture Models

The initial characterization of a compound like an ERK1/2 inhibitor is almost always performed using two-dimensional (2D) cell culture models. In this system, cancer cells are grown as a single layer (a monolayer) on a flat, plastic surface. This model is highly reproducible, cost-effective, and amenable to high-throughput screening, making it ideal for initial dose-response studies, target validation, and basic mechanistic experiments. mdpi.com Assays for proliferation, apoptosis, and signaling pathway activity are routinely conducted in 2D cultures to establish the primary effects of the inhibitor.

Co-culture Systems for Microenvironment Studies

While specific studies detailing the use of ulixertinib (B1684335) in co-culture systems were not prominently identified in the reviewed literature, this methodology is crucial for understanding how ERK1/2 inhibitors impact the complex interplay between cancer cells and their surrounding microenvironment. Co-culture models involve growing cancer cells together with other cell types found in a tumor, such as cancer-associated fibroblasts (CAFs), endothelial cells, and various immune cells. nih.govnih.gov

These systems are invaluable for several reasons:

Investigating Paracrine Signaling: The tumor microenvironment can secrete growth factors that lead to resistance against MAPK pathway inhibitors. nih.gov Co-culture systems allow researchers to study how stromal cells might secrete factors that reactivate the ERK pathway in cancer cells, potentially reducing the efficacy of ulixertinib.

Modeling Immunomodulatory Effects: The interaction between tumor cells and immune cells is critical for cancer progression and response to therapy. nih.gov Co-culturing tumor organoids with immune cells like T cells or Natural Killer (NK) cells can elucidate whether ERK1/2 inhibition enhances the ability of the immune system to recognize and eliminate cancer cells. mdpi.com

Evaluating Resistance Mechanisms: Fibroblasts and other stromal components can confer resistance to targeted therapies. nih.gov By using co-culture models, researchers can test whether the presence of these cells diminishes the anti-proliferative effects of ulixertinib and can help identify combination strategies to overcome such resistance.

Bioinformatic and Computational Approaches

Bioinformatic and computational methods are integral to the study of this compound, providing insights that complement experimental data. These approaches are used to predict interactions, understand mechanisms of action, and analyze complex biological data.

An in silico docking study was conducted to understand how ulixertinib might interact with multidrug resistance transporters. The computational modeling predicted that ulixertinib could interact with the substrate-binding sites of both ABCB1 and ABCG2, which was subsequently confirmed by in vitro assays showing that ulixertinib stimulates the ATPase activity of these transporters.

Furthermore, ulixertinib has been included in broader computational studies aimed at developing multi-target chemometric models. These models, such as multi-target quantitative structure-activity relationship (mt-QSAR) models, are designed to simultaneously predict the activity of compounds against both ERK1 and ERK2 isoforms under various experimental conditions. Such computational tools are valuable for prioritizing inhibitor candidates and understanding the structural features that govern their potency and selectivity. researchgate.net

Transcriptomic and proteomic analyses have also been employed to uncover the molecular consequences of ulixertinib treatment. In neuroblastoma cells, RNA-sequencing and mass spectrometry revealed that ulixertinib treatment leads to extensive changes in gene and protein expression, significantly inhibiting pathways related to the cell cycle and DNA replication. nih.gov

Transcriptomic and Proteomic Analysis

Transcriptomic and proteomic analyses are fundamental in characterizing the cellular response to this compound. These techniques provide a global view of the changes in gene and protein expression, respectively, following inhibitor treatment.

Transcriptomic Profiling: To understand how this compound affects gene expression, researchers employ techniques like RNA-sequencing (RNA-Seq) and DNA microarrays. bohrium.comnih.govaacrjournals.org In studies involving ERK1/2 inhibitors such as ulixertinib and SCH772984, these methods have been used to identify genome-wide changes in mRNA levels in cancer cell lines. bohrium.comnih.govresearchgate.net For instance, treating neuroblastoma cells with ulixertinib led to the identification of 120 upregulated and 187 downregulated genes. researchgate.net Similarly, RNA-Seq analysis of cells treated with SCH772984 revealed significant alterations in the expression of genes related to the immune system. nih.govmdpi.com These analyses highlight the inhibitor's impact on transcriptional programs that control cell proliferation, survival, and differentiation. anygenes.com

Below is a table representing a sample of genes commonly found to be differentially expressed upon treatment with ERK1/2 inhibitors.

GeneFunctionTypical Change Upon ERK Inhibition
DUSP1Dual specificity phosphatase, negative regulator of MAPKUpregulated
FOSTranscription factor, component of AP-1Downregulated
JUNTranscription factor, component of AP-1Downregulated
GADD45AGrowth arrest and DNA-damage-inducible proteinUpregulated
GADD45BGrowth arrest and DNA-damage-inducible proteinUpregulated
IL1BPro-inflammatory cytokine (Interleukin-1 beta)Downregulated

Proteomic and Phosphoproteomic Analysis: To assess changes at the protein level, quantitative proteomic techniques like mass spectrometry are utilized. researchgate.net In neuroblastoma cells treated with ulixertinib, proteomic analysis identified 72 upregulated and 85 downregulated proteins, revealing significant effects on cell cycle pathways and DNA replication. researchgate.net

Furthermore, phosphoproteomics is critical for studying inhibitors of kinases like ERK1/2. This approach specifically measures changes in protein phosphorylation, providing direct insight into the modulation of signaling pathways. embopress.org By analyzing the phosphorylation status of ERK1/2 substrates, such as RSK, researchers can confirm the on-target activity of the inhibitor. aacrjournals.orgnih.gov Reverse Phase Protein Array (RPPA) has also been used to profile changes in hundreds of proteins in response to ulixertinib, identifying alterations in MAPK, HER2, and autophagy pathway components. bohrium.com

Protein/Phospho-proteinFunctionTypical Change Upon ERK Inhibition
p-RSKPhosphorylated Ribosomal S6 Kinase (direct ERK substrate)Downregulated
p-ERK1/2Phosphorylated ERK1/2Variable (paradoxical increase possible)
Cyclin D1Cell cycle regulatorDownregulated
Caspase-9Apoptosis-related cysteine-peptidaseActivity Modulated

Network Analysis of Signaling Pathways

Data generated from transcriptomic and proteomic studies are further analyzed using systems biology approaches to map the inhibitor's impact on the broader network of cellular signaling.

This analysis involves several computational techniques:

Pathway Enrichment Analysis: Tools like Gene Ontology (GO) and KEGG (Kyoto Encyclopedia of Genes and Genomes) are used to identify which biological pathways are significantly affected by the differentially expressed genes or proteins. researchgate.netnih.gov Studies on ERK1/2 inhibitors consistently show enrichment in pathways related to MAPK signaling, cell cycle regulation, and focal adhesion. bohrium.comresearchgate.net

Protein-Protein Interaction (PPI) Networks: These networks are constructed to visualize the functional relationships between the affected proteins. By mapping the data onto known interaction networks, researchers can identify key "hub" genes or proteins (e.g., JUN, DUSP1, GADD45A) that are central to the inhibitor's mechanism of action. nih.govnih.gov

Weighted Gene Co-expression Network Analysis (WGCNA): This method is used to identify modules of co-expressed genes that are associated with the cellular response to the inhibitor, providing a higher-level understanding of the coordinated transcriptional changes. nih.govnih.gov

Through these analyses, researchers can confirm that this compound not only suppresses the linear RAS-RAF-MEK-ERK cascade but also influences crosstalk with other critical pathways, such as the PI3K/AKT and JAK/STAT pathways. bohrium.com This network-level perspective is essential for predicting therapeutic efficacy and potential mechanisms of drug resistance. bohrium.com

Computational Modeling of Drug-Target Interactions

Computational modeling provides atomic-level insights into how this compound interacts with its target kinases, ERK1 and ERK2. These in silico methods are crucial for rational drug design and for understanding the structural basis of inhibitor potency and selectivity. nih.govrsc.org

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of the inhibitor within the ATP-binding pocket of ERK1/2. nih.govnih.govplos.org Docking studies help identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitor, which are critical for its binding affinity. plos.orgnih.gov For example, docking analyses of inhibitors like ulixertinib have been used to understand their binding mode within the ERK2 catalytic domain. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the inhibitor-protein complex over time. rsc.orgnih.gov These simulations provide a more realistic model of the interaction by accounting for the flexibility of both the protein and the inhibitor. rsc.org MD simulations can be used to calculate binding free energies, which correlate with experimental binding affinities and help explain why certain inhibitors are more potent than others. tandfonline.comtandfonline.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of inhibitors and their biological activity. nih.govacs.org 3D-QSAR models, in particular, generate a pharmacophore, which defines the essential three-dimensional features a molecule must possess to bind to ERK2. nih.gov These models are valuable for virtual screening of chemical libraries to identify novel inhibitor scaffolds and for optimizing the structure of existing leads to improve their efficacy. nih.govtandfonline.com

Together, these computational methods provide a powerful framework for understanding the molecular determinants of ERK1/2 inhibition and for guiding the development of next-generation therapeutic agents. nih.govrsc.org

Future Directions and Translational Perspectives for Erk1/2 Inhibitor 3 Research

Identification of Novel Predictive and Prognostic Biomarkers

To maximize the clinical benefit of ERK1/2 inhibitor 3, robust biomarkers are needed to identify patients most likely to respond and to understand the mechanisms of resistance when it emerges.

The identification of molecular signatures that predict sensitivity to ERK1/2 inhibition is a cornerstone of ongoing research. Current evidence points toward both genetic mutations and broader gene expression patterns as key determinants of response.

Mutations within the MAPK pathway are the most established predictors of sensitivity to ERK1/2 inhibition. Tumors harboring activating mutations in BRAF (such as V600E) and RAS (including various KRAS and NRAS mutations) are often dependent on this pathway for their growth and survival, making them prime candidates for treatment with this compound. nih.govacs.org Preclinical studies have consistently shown that cell lines with these mutations are more sensitive to ERK inhibitors. nih.gov

Beyond single gene mutations, transcriptional signatures are emerging as a more nuanced approach to predicting response. These signatures, often comprising a panel of genes downstream of ERK1/2, can provide a more integrated readout of pathway activity. A high MAPK Pathway Activity Score (MPAS), which is based on the expression of direct MEK/ERK target genes, has been shown to predict sensitivity to MEK inhibition and could be adapted for ERK1/2 inhibitors. aacrjournals.org An example of a refined gene signature for ERK signaling output includes genes like PHLDA1, SPRY2, DUSP6, DUSP4, ETV4, and ETV5. nih.gov The development of a specific transcriptional signature for this compound could offer a more precise patient selection tool than mutation status alone. nih.gov

Below is an interactive table summarizing potential predictive biomarkers for sensitivity to ERK1/2 inhibitors.

Biomarker CategorySpecific MarkerRationale for Prediction of Sensitivity
Genetic Mutations BRAF V600EStrong dependence on the MAPK pathway for survival.
KRAS MutationsOncogenic driver that signals through the ERK pathway.
NRAS MutationsActivates the MAPK pathway, leading to ERK1/2 dependence.
Gene Expression High DUSP6 ExpressionDUSP6 is a phosphatase that deactivates ERK2 and is involved in a negative feedback loop, indicating a highly active pathway. aacrjournals.org
Signatures High MAPK Pathway Activity Score (MPAS)Indicates a tumor is highly reliant on the ERK signaling cascade. aacrjournals.org
High ERK Signaling Output Signature (PHLDA1, SPRY2, DUSP6, etc.)Provides a direct measure of the functional output of the ERK pathway. nih.gov

Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Resistance to ERK1/2 inhibitors can be either intrinsic (pre-existing) or acquired (developing during treatment).

Intrinsic resistance can occur in tumors with co-activating mutations in parallel signaling pathways, such as the PI3K/AKT pathway. aacrjournals.org In such cases, the tumor is not solely dependent on ERK signaling, and inhibition of ERK1/2 alone may not be sufficient to induce cell death.

Acquired resistance is a significant clinical challenge. Several mechanisms have been identified in preclinical models of resistance to ERK inhibitors:

Secondary Mutations: Mutations in the target protein itself can prevent inhibitor binding. For example, a G186D mutation in the DFG motif of ERK1 has been shown to confer resistance to the ERK inhibitor SCH772984 by disrupting drug binding. nih.gov

Target Amplification: Increased expression of ERK2 through gene amplification can overcome the inhibitory effect of the drug. aacrjournals.org

Bypass Pathway Activation: Tumor cells can adapt by upregulating alternative survival pathways. The activation of the ERK5 signaling pathway has been observed in melanoma cells resistant to ERK1/2 inhibitors, providing a compensatory survival signal. nih.gov Similarly, the activation of receptor tyrosine kinases (RTKs) like EGFR can drive resistance by signaling through other pathways, such as the PI3K/AKT/mTOR pathway. aacrjournals.org

The table below details potential biomarkers associated with resistance to ERK1/2 inhibitors.

Resistance TypeBiomarker CategorySpecific Marker/MechanismImplication for Treatment
Intrinsic Parallel Pathway ActivationActivating mutations in PIK3CA or loss of PTENCombination therapy with a PI3K/AKT inhibitor may be required.
Acquired Secondary Target MutationsMutations in MAPK1 (ERK2) or MAPK3 (ERK1)A next-generation ERK1/2 inhibitor with a different binding mode may be effective.
Acquired Gene AmplificationAmplification of MAPK1 (ERK2)Higher doses of the inhibitor or combination therapy may be necessary.
Acquired Bypass Pathway ActivationUpregulation of ERK5 signalingCo-targeting ERK1/2 and ERK5 could be a viable strategy. nih.gov
Acquired Bypass Pathway ActivationActivation of Receptor Tyrosine Kinases (e.g., EGFR, ERBB2)Combination with an RTK inhibitor could restore sensitivity. aacrjournals.org

Exploration of New Therapeutic Indications Beyond Current Preclinical Focus

While the primary focus of ERK1/2 inhibitor development has been in oncology, the central role of the ERK1/2 pathway in various cellular processes suggests its potential utility in a broader range of diseases.

A number of rare genetic syndromes, often referred to as "RASopathies," are caused by germline mutations in genes that encode components or regulators of the RAS/MAPK pathway. These conditions, which include Noonan syndrome, Costello syndrome, and cardiofaciocutaneous syndrome, are characterized by a range of developmental abnormalities. The underlying cause is the hyperactivation of the ERK1/2 pathway, making it a rational therapeutic target. The application of a specific and well-tolerated ERK1/2 inhibitor like this compound could potentially ameliorate some of the symptoms associated with these disorders. Preclinical studies exploring the efficacy of ERK inhibitors in models of RASopathies would be a critical first step in this new therapeutic direction.

The ERK1/2 signaling pathway is also implicated in the pathophysiology of more common, non-cancerous conditions, opening up intriguing possibilities for the repositioning of this compound.

Metabolic Disorders: The ERK1/2 pathway plays a complex role in metabolism. It is involved in adipogenesis and insulin (B600854) signaling. nih.govnih.gov Dysregulation of ERK1/2 activity has been linked to obesity and type 2 diabetes. researchgate.net Pharmacological inhibition of the ERK pathway has been shown to improve insulin sensitivity and glucose tolerance in preclinical models of diabetes. researchgate.net This suggests that this compound could be investigated for its potential to treat metabolic syndrome.

Degenerative Disorders: There is growing evidence for the involvement of aberrant ERK1/2 signaling in neurodegenerative diseases.

In Alzheimer's disease , the ERK1/2 pathway is implicated in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the production of amyloid-β plaques. nih.govaacrjournals.org Elevated levels of activated ERK1/2 have been found in the brains of Alzheimer's patients. aacrjournals.org

In Parkinson's disease , ERK1/2 activation is associated with oxidative stress and neuroinflammation, which contribute to the degeneration of dopaminergic neurons. aacrjournals.orgpatsnap.com

The role of ERK1/2 in these conditions is complex, as the pathway is also involved in neuronal survival and plasticity. aacrjournals.org Therefore, a therapeutic strategy involving an ERK1/2 inhibitor would require careful consideration of the context and timing of intervention. However, the potential to modify the course of these devastating diseases warrants further exploration.

Development of Next-Generation ERK1/2 Inhibitors

The development of resistance to current MAPK pathway inhibitors necessitates the continuous innovation of new therapeutic agents. The next generation of ERK1/2 inhibitors is being designed to have improved potency, selectivity, and the ability to overcome known resistance mechanisms.

Several strategies are being pursued in the development of next-generation ERK1/2 inhibitors:

Novel Mechanisms of Action: While many early inhibitors are ATP-competitive, newer agents employ different mechanisms.

Covalent Inhibitors: These inhibitors form an irreversible bond with a specific residue on the ERK protein, which can lead to a more sustained and potent inhibition. CC-90003 is an example of a covalent ERK1/2 inhibitor. nih.gov

Dual-Mechanism Inhibitors: Compounds like SCH772984 not only inhibit the catalytic activity of ERK1/2 but also prevent its activation by MEK. This dual action can lead to a more profound and durable suppression of the pathway.

Allosteric Inhibitors: Targeting sites on the ERK protein other than the ATP-binding pocket can offer greater selectivity and may be effective against ATP-binding site mutations that confer resistance.

Targeted Protein Degraders: An emerging and powerful strategy is the development of Proteolysis-Targeting Chimeras (PROTACs). These molecules are designed to link the target protein (ERK1/2) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the ERK protein by the proteasome. This approach eliminates the protein entirely, rather than just inhibiting its function, which can be a more effective way to overcome resistance mechanisms like target amplification.

Combination Therapies: The future of ERK1/2 inhibition will likely involve rational combination strategies. Combining this compound with inhibitors of upstream components of the MAPK pathway (like MEK inhibitors) or with inhibitors of bypass pathways (like PI3K/mTOR inhibitors) could prevent or overcome resistance and lead to more durable responses. aacrjournals.orgaacrjournals.org

The table below lists some of the ERK1/2 inhibitors that have been in development, illustrating the evolution of this class of drugs.

Compound NameMechanism of ActionKey Features
Ulixertinib (B1684335) (BVD-523)ATP-competitiveOne of the first ERK inhibitors to enter clinical trials. nih.gov
GDC-0994 (Ravoxertinib)ATP-competitiveHas shown preliminary antitumor activity in clinical trials.
SCH772984Dual-mechanism (catalytic inhibition and prevention of activation)Potent inhibitor effective in models resistant to BRAF/MEK inhibitors. nih.gov
LY3214996 (Temuterkib)ATP-competitiveSelective ERK1/2 inhibitor with demonstrated preclinical antitumor activity. aacrjournals.org
CC-90003Covalent, irreversibleShows good kinase selectivity and activity in KRAS-mutant models. nih.gov
AZD0364ATP-competitive (Inhibition of catalysis and prevention of activation)Potent and selective inhibitor with good physicochemical properties. acs.org

The continued evolution of ERK1/2 inhibitors, informed by a deeper understanding of predictive biomarkers and resistance mechanisms, holds the promise of expanding the reach of targeted therapy for a wide range of diseases.

Strategies to Enhance Selectivity and Potency

To advance this compound from a research tool to a potential therapeutic agent, significant efforts must be directed toward improving its selectivity and potency. High selectivity is crucial to minimize off-target effects, while increased potency ensures effective target inhibition at lower, more tolerable concentrations.

Structure-Guided Drug Design (SBDD): A primary strategy involves using SBDD to optimize the interaction of the inhibitor with the ERK1/2 protein. By analyzing the crystal structure of ERK2 bound to various inhibitors, researchers can identify unique features of the ATP-binding pocket and surrounding regions. For instance, the conformation of certain residues, like Tyr36, has been correlated with enhanced inhibitor efficiency and selectivity. nih.gov This structural information can guide the modification of this compound to achieve a more precise and high-affinity fit.

Bivalent Inhibitors: A novel approach to boost both potency and selectivity is the creation of bivalent inhibitors. This strategy involves linking a molecule that targets the ATP-binding site with a peptide that binds to a distinct protein interaction site on ERK1/2, such as the D-site docking system (DRS). nih.gov This dual-binding mechanism increases avidity, leading to a significant improvement in inhibitory potency. nih.gov For example, linking the small molecule inhibitor FR180204 to a D-site binding peptide from PEA15 enhanced its potency. nih.gov

Covalent Inhibition: Developing this compound into a covalent inhibitor represents another avenue for enhancing potency and achieving prolonged target engagement. Covalent inhibitors form a permanent bond with a specific residue, often a cysteine, within the target kinase. nih.govbiorxiv.org This approach can lead to irreversible inhibition, which can be particularly effective in overcoming high intracellular ATP concentrations and in situations where sustained pathway inhibition is required. capes.gov.br The design of such inhibitors requires careful identification of a suitable, non-catalytic cysteine residue accessible to the inhibitor. biorxiv.org

Targeting Unique Kinase Conformations: Some advanced inhibitors, like SCH772984, achieve high selectivity by inducing and binding to a previously unknown conformation of the ERK1/2 kinase. nih.gov This unique binding mode, which involves an outward tilt of the αC helix and an inactive conformation of the phosphate-binding loop, creates a novel binding pocket not present in other kinases. nih.gov Exploring whether this compound could be modified to induce a similar unique conformation could dramatically improve its selectivity profile.

StrategyMechanismPotential Advantage for this compoundExample Compound(s)
Structure-Guided Design Utilizes 3D protein structures to guide rational drug design and modification.Optimization of binding affinity and selectivity.SCH772984 nih.gov
Bivalent Inhibition Links two distinct binding moieties to target different sites on the kinase simultaneously.Increased potency through higher avidity. nih.govSBP1 (FR180204-peptide conjugate) nih.gov
Covalent Inhibition Forms an irreversible bond with a specific amino acid residue in the target protein.Prolonged duration of action and high potency. nih.govCC-90003 aacrjournals.org
Inducing Unique Conformations Binds to and stabilizes an inactive or unique kinase conformation not typically occupied by ATP.High degree of selectivity against other kinases. nih.govSCH772984 nih.gov

Approaches to Overcome Kinase Conformational Resistance

A significant challenge in kinase inhibitor therapy is the development of acquired resistance, often through mutations in the target kinase that prevent inhibitor binding or lock the kinase in an active conformation. nih.gov Research into future iterations of this compound must proactively address these potential resistance mechanisms.

Inhibiting MEK-Independent ERK Activation: Some inhibitors, known as dual-mechanism inhibitors, not only block the catalytic activity of ERK but also prevent its activation by the upstream kinase MEK1/2. aacrjournals.org These inhibitors often stabilize an inactive conformation of ERK, making it a poor substrate for MEK. This dual action can prevent the accumulation of phosphorylated, active ERK (pERK), a common response to catalytic inhibitors that can lead to pathway rebound. aacrjournals.orgnih.gov Modifying this compound to possess this dual mechanism could provide a more profound and durable pathway inhibition.

Targeting Mutant ERK Variants: Resistance to ERK inhibitors can arise from mutations within the ERK1 or ERK2 genes themselves. nih.gov A forward-looking strategy would involve prospectively identifying potential resistance mutations through in vitro mutagenesis screens. The resulting data can then be used to design second-generation versions of this compound that are capable of binding to and inhibiting these anticipated mutant forms of the ERK protein.

Combination Therapy: Acquired resistance to inhibitors of the MAPK pathway (RAS-RAF-MEK-ERK) can occur through various mechanisms, including mutations or amplification of upstream components like KRAS or MEK. aacrjournals.orgresearchgate.net However, even in cells that have become resistant to MEK inhibitors, the dependency on the downstream ERK signal is often maintained. aacrjournals.orgresearchgate.net This provides a strong rationale for using ERK inhibitors to overcome resistance to upstream agents. capes.gov.br Future clinical strategies may involve combining this compound with MEK or RAF inhibitors to prevent or treat acquired resistance. aacrjournals.org

Integration of Omics Technologies for Comprehensive Analysis

To fully understand the biological effects of this compound and to identify biomarkers of response, future research must integrate advanced omics technologies. These tools allow for an unbiased, high-resolution view of cellular responses to drug treatment.

Single-Cell Sequencing in Response to this compound

Tumors are highly heterogeneous, consisting of diverse cell populations with varying sensitivities to therapy. Bulk sequencing methods average the response across all cells, potentially obscuring the behavior of small but critical subpopulations, such as those that drive resistance. Single-cell RNA sequencing (scRNA-seq) will be an indispensable tool for dissecting the response to this compound. By analyzing the transcriptomes of thousands of individual cells, scRNA-seq can:

Identify distinct cell subpopulations within a tumor and characterize their unique responses to the inhibitor.

Uncover rare populations of cells that persist and expand during treatment, providing crucial insights into the mechanisms of acquired resistance.

Elucidate the complex signaling networks and transcriptional programs that are modulated by ERK1/2 inhibition in different cell types, including cancer cells and cells within the tumor microenvironment.

Spatial Transcriptomics and Proteomics

While scRNA-seq reveals cellular heterogeneity, it does so at the cost of losing the spatial context of the cells within the tissue architecture. Spatial transcriptomics and proteomics are revolutionary technologies that overcome this limitation by measuring gene and protein expression while preserving spatial information. mdpi.comnih.gov Applying these techniques to tissues treated with this compound will enable researchers to:

Map the distribution of drug-responsive and resistant cells across a tumor section. nih.govresearchgate.net

Analyze how the inhibitor affects the tumor microenvironment, including the spatial organization and activity of immune cells, fibroblasts, and vasculature. mdpi.com

Identify localized signaling niches that may contribute to therapeutic resistance.

Omics TechnologyKey CapabilityApplication in this compound Research
Single-Cell Sequencing (scRNA-seq) High-throughput transcriptomic analysis of individual cells.Identifying resistant cell subpopulations; understanding heterogeneous tumor responses.
Spatial Transcriptomics Maps gene expression across a tissue section, preserving spatial context. mdpi.comAnalyzing how the inhibitor impacts different tumor regions and the microenvironment. nih.gov
Spatial Proteomics Maps protein distribution and abundance within tissues. mdpi.comVisualizing target engagement and downstream pathway modulation in situ.

Advanced Preclinical Modeling for Efficacy and Mechanism Validation

To accurately predict the clinical potential of this compound, it is essential to move beyond traditional cell culture and xenograft models. Advanced preclinical models that more faithfully recapitulate human physiology and disease are needed for robust efficacy and mechanism-of-action studies.

Humanized Mouse Models

Humanized mouse models are created by engrafting components of a human immune system into immunodeficient mice. mdpi.comresearchgate.net These models are becoming indispensable for evaluating cancer therapies, particularly those that may have an immunomodulatory effect. td2inc.com The ERK pathway is known to play a role in regulating immune responses, making it critical to understand how its inhibition affects the interplay between cancer cells and immune cells. Using humanized mouse models for the preclinical evaluation of this compound will allow researchers to:

Assess the inhibitor's efficacy in the context of a functional human immune system. mdpi.com

Study the impact of ERK1/2 inhibition on human immune cell populations, such as T cells, NK cells, and myeloid cells, within the tumor microenvironment. youtube.com

Evaluate the potential for combining this compound with immunotherapies, such as immune checkpoint inhibitors, in a clinically relevant setting. td2inc.com

Gain deeper insights into the mechanisms by which the inhibitor affects tumor progression and immune surveillance, providing a stronger rationale for its translation to clinical trials. mdpi.com

Organ-on-a-Chip Technologies

The limitations of traditional 2D cell cultures and animal models in predicting human responses have catalyzed the adoption of more advanced preclinical systems. Organ-on-a-Chip (OoC) technology, which uses microfluidic chips to create miniaturized, functional mimics of human organs, represents a significant leap forward in drug development. mimetas.comspringermedizin.de For a targeted agent like this compound, OoC platforms offer a unique opportunity to conduct high-throughput, human-relevant phenotypic screening early in the development process. mimetas.comnih.gov

Researchers have successfully utilized OoC platforms to screen large libraries of kinase inhibitors, demonstrating the feasibility of this approach. mimetas.comnih.gov In one such large-scale screen, over 4,000 micro-vessels were grown under perfusion flow in microfluidic chips and exposed to a library of 1,537 protein kinase inhibitors to assess their anti-angiogenic potential. nih.govnih.govresearchgate.net This methodology allows for the simultaneous evaluation of a compound's efficacy and potential toxicity. nih.govnih.gov

For this compound, a similar strategy could be employed. Tumor-on-a-chip models, representing various cancer types (e.g., melanoma, colorectal, non-small cell lung cancer), could be used to rapidly assess its anti-proliferative and pro-apoptotic effects in a more physiologically relevant 3D microenvironment. Furthermore, multi-organ-on-a-chip systems could be used to evaluate the pharmacokinetics, pharmacodynamics, and potential off-target effects of this compound on interconnected organ systems like the liver, heart, and kidney, offering a more holistic preclinical assessment. springermedizin.de

Table 1: Application of Organ-on-a-Chip (OoC) Technology in Preclinical Evaluation of this compound

OoC Application Description Potential Insights for this compound
High-Throughput Phenotypic Screening Screening large compound libraries against 3D micro-vessels or tumoroids in microfluidic chips. mimetas.comnih.gov Rapidly identify anti-angiogenic or anti-tumor activity across a range of cancer models.
Tumor-on-a-Chip Efficacy Testing Culture of patient-derived or cell-line-based tumor spheroids within a microfluidic device that mimics the tumor microenvironment. Assess efficacy in a more complex, human-relevant 3D model, potentially identifying biomarkers of response.
Multi-Organ Toxicity Screening Interconnected chambers containing different organ mimics (e.g., liver, kidney, heart) to study systemic effects. springermedizin.de Evaluate potential off-target toxicities and gain insights into the compound's metabolism and systemic exposure profile.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Use of multi-organ chips to simulate drug absorption, distribution, metabolism, and excretion (ADME). springermedizin.de Provide early data on the PK/PD properties of this compound, helping to inform future clinical trial design.

Strategic Considerations for Further Preclinical Development

Understanding Context-Dependent Efficacy

A critical aspect of the preclinical development of this compound is recognizing that its efficacy is highly dependent on the specific molecular context of the cancer. The activation of the MAPK pathway, which ERK1/2 terminates, is a hallmark of many cancers, but the mechanisms of activation vary. nih.govnih.gov Therefore, the sensitivity to ERK1/2 inhibition is not uniform.

Preclinical studies have shown that tumors with alterations upstream of ERK, such as mutations in BRAF and RAS, are often sensitive to ERK inhibitors. nih.govallenpress.com For example, the ERK1/2 inhibitor MK-8353 showed promising activity in patients with BRAFV600-mutant melanomas. nih.gov This is particularly relevant for cancers that have developed resistance to upstream inhibitors (like BRAF or MEK inhibitors) through the reactivation of ERK1/2 signaling. nih.govnih.govacs.org

The efficacy can also be influenced by the status of parallel signaling pathways. The interplay between the MAPK pathway and other oncogenic pathways, such as the PI3K/AKT pathway, can dictate the cellular response to ERK1/2 inhibition. nih.gov Furthermore, the broader immunological context of the tumor microenvironment can be modulated by MAPK signaling, suggesting that the baseline immune status of a tumor could influence the therapeutic outcome of this compound. johnshopkins.eduresearchgate.net Identifying genomic and proteomic biomarkers will be crucial for patient stratification and predicting which individuals are most likely to respond to therapy. universityofcalifornia.edu

Table 2: Factors Influencing the Context-Dependent Efficacy of ERK1/2 Inhibition

Factor Description Example from Preclinical/Clinical Research
Upstream Mutations Presence of activating mutations in genes like BRAF or RAS can confer sensitivity to ERK1/2 inhibition. nih.govallenpress.com ERK inhibitor MK-8353 demonstrated antitumor activity in patients with BRAFV600-mutant melanoma. nih.gov
Acquired Resistance Mechanisms Cancers that develop resistance to BRAF or MEK inhibitors often do so by reactivating ERK, making them susceptible to direct ERK inhibition. nih.govnih.gov The inhibitor SCH772984 suppressed the proliferation of melanoma and colorectal cancer cell lines with secondary resistance to BRAF/MEK inhibitors. nih.gov
Parallel Pathway Activation Compensatory activation of pathways like PI3K/AKT can mediate resistance to ERK inhibitors. nih.gov In some models, ERK inhibition leads to increased AKT phosphorylation, suggesting a mechanism of resistance. nih.gov
Tumor Microenvironment The immune composition and signaling environment of the tumor can be influenced by and, in turn, influence the effects of MAPK pathway inhibition. johnshopkins.edu MEK inhibition has been shown to have context-dependent immunomodulatory effects, impacting T-cell activation within the tumor microenvironment. johnshopkins.eduresearchgate.net

Refining Combination Strategies for Optimal Synergy

Given the complexity of cancer signaling networks and the frequent emergence of resistance, combination therapy is a cornerstone of modern oncology. researchgate.netaacrjournals.org For this compound, rationally designed combination strategies are essential to enhance efficacy and overcome resistance. Preclinical research has identified several promising avenues for synergistic combinations.

One major strategy is vertical blockade , which involves targeting multiple nodes within the same signaling cascade. Combining an ERK1/2 inhibitor with an upstream MEK or BRAF inhibitor has shown synergistic activity and the potential to delay acquired resistance in preclinical models of melanoma. nih.govallenpress.com

A second approach is parallel or horizontal blockade , which involves the simultaneous inhibition of a parallel survival pathway. Because of the extensive crosstalk between the MAPK and PI3K/AKT/mTOR pathways, dual inhibition has shown significant promise. allenpress.com Combining ERK inhibitors with PI3K/mTOR pathway inhibitors was effective in melanoma models with acquired resistance to BRAF inhibitors. allenpress.com Similarly, combining ERK1/2 inhibitors with CDK4/6 inhibitors has demonstrated synergistic effects in multiple myeloma models, irrespective of RAS mutation status. ashpublications.orgresearchgate.net

Finally, combining this compound with immunotherapy is an emerging and promising strategy. The MAPK pathway plays a role in regulating the tumor immune microenvironment. Preclinical studies combining the ERK1/2 inhibitor ATG-017 with a PD-L1 inhibitor (Atezolizumab) showed enhanced anti-tumor efficacy. bmj.com This combination led to an increase in tumor-infiltrating CD8+ T cells and a higher CD8:CD4 ratio, suggesting a shift from an immunologically "cold" to a "hot" tumor phenotype. researchgate.netaacrjournals.orgbmj.com

Table 3: Preclinical Combination Strategies for ERK1/2 Inhibitors

Combination Strategy Co-Targeted Agent/Pathway Cancer Model Rationale and Key Findings
Vertical Blockade MEK Inhibitors (e.g., Selumetinib, Trametinib) nih.govacs.org Non-Small Cell Lung Cancer, Melanoma Overcomes resistance from ERK reactivation; combination of AZD0364 and Selumetinib led to tumor regression. acs.org Superiority of Trametinib + SCH772984 combination shown in melanoma cell lines. nih.gov
Parallel Blockade CDK4/6 Inhibitors (e.g., Abemaciclib) aacrjournals.orgashpublications.orgresearchgate.net Multiple Myeloma, Non-Small Cell Lung Cancer Synergistic cytotoxicity observed in both RAS-mutated and wild-type multiple myeloma cells. ashpublications.orgresearchgate.net Combination of ATG-017 and Abemaciclib showed significant tumor growth inhibition. aacrjournals.org
Parallel Blockade PI3K/AKT/mTOR Inhibitors allenpress.comnih.gov Melanoma, Triple-Negative Breast Cancer Overcomes compensatory activation of the PI3K/AKT pathway; dual inhibition was more effective at inducing apoptosis than single-agent therapy in resistant models. allenpress.comnih.gov
Immunotherapy Combination PD-L1 Checkpoint Inhibitors (e.g., Atezolizumab) aacrjournals.orgbmj.com T-cell Lymphoma, Non-Small Cell Lung Cancer Enhances anti-tumor immune response; combination increased tumor-infiltrating CD8+ T cells and NK cells, turning "cold" tumors "hot". aacrjournals.orgbmj.com
Targeted Therapy Combination EGFR Inhibitors (e.g., Osimertinib) aacrjournals.org Non-Small Cell Lung Cancer Blocks parallel signaling pathways; combination of ATG-017 and Osimertinib resulted in 101.85% tumor growth inhibition in an in vivo model. aacrjournals.org
Targeted Therapy Combination KRASG12C Inhibitors (e.g., ATG-012) aacrjournals.org Non-Small Cell Lung Cancer Provides a more complete shutdown of the MAPK pathway; combination showed synergistic tumor growth inhibition. aacrjournals.org
Other Combinations Autophagy Inhibitors (e.g., Hydroxychloroquine) nih.gov Non-Small Cell Lung Cancer Blocks protective autophagy induced by ERK inhibition; a triple combination with Betulinic Acid and an ERK inhibitor showed superior therapeutic efficacy. nih.gov

Q & A

Q. What are the primary mechanisms of action of ERK1/2 inhibitors like ERK1/2 inhibitor 3, and how can these mechanisms be experimentally validated?

ERK1/2 inhibitors typically function via two mechanisms: (1) ATP-competitive inhibition (blocking kinase activity) and (2) disruption of ERK dimerization or nuclear translocation , which prevents downstream signaling. For covalent inhibitors like ERK1/2 inhibitor 9 (a related compound), binding to ERK1/2 induces degradation via ERK-CLIPTAC formation . Methodological validation :

  • Kinase activity assays : Measure IC50 values using recombinant ERK1/2 and substrates like ELK1.
  • Western blotting : Assess phospho-ERK1/2 (pERK) suppression in cell lines (e.g., A375 melanoma, Colo-205 colon cancer) treated with inhibitors .
  • Immunohistochemistry (IHC) : Quantify pERK inhibition in xenograft tumors or surrogate tissues (e.g., skin biopsies) using color deconvolution algorithms to calculate corrected H-scores .

Q. How should researchers select appropriate in vitro and in vivo models for testing ERK1/2 inhibitors?

  • In vitro : Use BRAF/RAS-mutant cell lines (e.g., A375, HT29) to model resistance to upstream MAPK inhibitors. Validate responses via MTT assays for proliferation and colony formation .
  • In vivo : Athymic nude mice with subcutaneous xenografts (e.g., Colo-205) are standard. Monitor tumor volume (L×W×H)/2 and pERK suppression in tumors/skin biopsies at 2–4 hours post-dose (peak activity window) .
  • Surrogate tissues : Skin biopsies provide a pharmacodynamic biomarker for ERK inhibition, correlating with tumor response (R² >0.8 in preclinical models) .

Q. What statistical approaches are critical for analyzing preclinical and clinical data on ERK1/2 inhibitors?

  • Preclinical : Use Student’s t-test for tumor growth curves and ANOVA for dose-response comparisons. EC50 calculations via nonlinear regression (GraphPad Prism) .
  • Clinical : Linear mixed-effects models for pharmacokinetic (AUC, Cmax) and pharmacodynamic (pERK inhibition) data. Bayesian credible intervals for dose-limiting toxicity (DLT) rates .
  • IHC analysis : Apply color deconvolution algorithms to generate per-pixel H-scores, adjusted for IgG-negative controls .

Advanced Research Questions

Q. How can ERK1/2 inhibitors overcome resistance to upstream MAPK pathway inhibitors (e.g., BRAF/MEK inhibitors)?

Resistance often arises from ERK reactivation via alternative splicing or feedback loops. ERK1/2 inhibitors like MK-8353 (a dual-mechanism inhibitor) suppress both kinase activity and phosphorylation, showing efficacy in BRAF-mutant melanoma and colorectal cancer models resistant to vemurafenib . Experimental strategies :

  • Combination therapy : Co-administer with MEK inhibitors (e.g., cobimetinib) to block compensatory pathways .
  • Time-course studies : Monitor pERK rebound using IHC or Western blotting at 10–12 hours post-dose to optimize dosing schedules .

Q. What are the challenges in validating ERK dimerization as a therapeutic target, and how can they be addressed?

ERK dimerization drives nuclear translocation and oncogenic signaling. Small-molecule inhibitors (e.g., SCH772984) disrupt dimerization but require structural validation. Methods :

  • Hydrogen/deuterium exchange mass spectrometry (HDX-MS) : Map ERK2-MKP3 binding interfaces to identify dimerization inhibitors .
  • Crystallography : Resolve inhibitor-bound ERK1/2 structures to guide SAR studies (e.g., GDC-0994’s pyrimidine scaffold) .

Q. How can researchers design clinical trials for ERK1/2 inhibitors to maximize pharmacodynamic insights?

  • Phase I dose-escalation : Include skin biopsies at baseline, Cmax (3–5 hours post-dose), and Cmin (8–10 hours) to correlate pERK suppression with AUC/Cmax .
  • Biomarker-driven cohorts : Enrich for RAS/RAF-mutant tumors and use adaptive designs (e.g., NCT identifiers in Table 1 of ) .
  • Adverse event monitoring : Track ocular toxicity (retinopathy) via OCT imaging, a known class effect of ERK inhibitors .

Q. What methodologies are recommended for analyzing contradictory data on ERK1/2 inhibitor efficacy across cell lines?

Discrepancies may arise from genetic heterogeneity or off-target effects. Resolution strategies :

  • Panel testing : Screen inhibitors across 50+ cell lines (e.g., NCI-60 panel) with annotated mutational profiles .
  • CRISPR validation : Knock out ERK1/2 in resistant lines to confirm on-target activity .
  • Pathway enrichment analysis : Use RNA-seq to identify compensatory pathways (e.g., PI3K/AKT) in non-responders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.